Product packaging for 4-(Iminomethyl)aniline(Cat. No.:CAS No. 79677-95-5)

4-(Iminomethyl)aniline

Cat. No.: B15438320
CAS No.: 79677-95-5
M. Wt: 120.15 g/mol
InChI Key: IKMXFNJPTZJSLE-UHFFFAOYSA-N
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Description

4-(Iminomethyl)aniline is a specialized aromatic amine compound of interest in biochemical and pharmaceutical research. This compound serves as a valuable building block and ligand in scientific investigations. Its structural features make it particularly useful in the development of affinity chromatography systems. For instance, derivatives of this compound have been utilized as quinone ligands immobilized on Sepharose for the affinity purification of specific enzymes, such as menadione reductase . In this application, the ligand demonstrates a strong binding affinity for the enzyme, allowing for its purification from a complex mixture; the enzyme remains adsorbed under high electrolyte concentrations and can be specifically eluted with NAD(P)H, resulting in a homogeneous preparation . This suggests that this compound can act as a key component in mechanisms involving specific, potentially charge-transfer, interactions with the active centers of proteins . Furthermore, the 4-(aminomethyl)aniline scaffold, which is closely related to this compound, is recognized in medicinal chemistry as a core structure for developing potent bioactive molecules. Research has identified this scaffold as a basis for creating broad-spectrum antiviral agents that inhibit the entry of viruses such as Ebola and Marburg by targeting the viral glycoprotein . This highlights the potential of this chemical class in the discovery of novel therapeutic agents. Our product is supplied with guaranteed high purity to ensure consistent and reliable performance in your experiments. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B15438320 4-(Iminomethyl)aniline CAS No. 79677-95-5

Properties

CAS No.

79677-95-5

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

4-methanimidoylaniline

InChI

InChI=1S/C7H8N2/c8-5-6-1-3-7(9)4-2-6/h1-5,8H,9H2

InChI Key

IKMXFNJPTZJSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=N)N

Origin of Product

United States

Foundational & Exploratory

4-(Iminomethyl)aniline synthesis mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of 4-(Iminomethyl)aniline, designed for researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the imine or Schiff base class of compounds, is a valuable intermediate in organic synthesis. Its structure, featuring both a reactive imine group and a versatile aniline moiety, makes it a key building block for the synthesis of various heterocyclic compounds, ligands for metal complexes, and molecules of pharmaceutical interest. This guide provides a detailed examination of the core synthesis mechanism of this compound, which is primarily achieved through the self-condensation of 4-aminobenzaldehyde. We will explore the reaction mechanism, detail experimental protocols, present quantitative data from analogous syntheses, and discuss critical process considerations.

Core Synthesis Mechanism: Imine Formation

The synthesis of this compound is a classic example of imine formation, a condensation reaction between a primary amine and an aldehyde. In this specific case, the reaction is a self-condensation where one molecule of 4-aminobenzaldehyde provides the primary amine group, and a second molecule provides the aldehyde group.

The reaction proceeds via a two-stage nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde group on another molecule.

  • Formation of Carbinolamine: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

  • Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated (often catalyzed by a trace acid) to form a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, or iminium ion.

  • Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen atom to yield the final, neutral imine product, this compound.

The formation of imines is an equilibrium process.[1] To drive the reaction toward the product, the water formed as a byproduct is often removed, either by using a Dean-Stark apparatus, adding a drying agent, or through azeotropic distillation.[1]

G R1 4-Aminobenzaldehyde (Amine) I1 Tetrahedral Carbinolamine R1->I1 Nucleophilic Attack R2 4-Aminobenzaldehyde (Aldehyde) R2->I1 I2 Protonated Imine (Iminium Ion) I1->I2 Dehydration (-H₂O) P1 This compound I2->P1 Deprotonation (-H⁺) P2 Water (H₂O)

Caption: Reaction mechanism for the formation of this compound.

Catalysis and Reaction Conditions

The formation of imines can be influenced by various catalysts and conditions.

  • Acid Catalysis: The reaction is often accelerated by the presence of an acid catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, excessive acid can protonate the amine nucleophile, rendering it inactive. Mildly acidic conditions are therefore optimal.[2]

  • Base Catalysis: Base catalysis can also promote the reaction by facilitating the deprotonation step.[3]

  • Solvent-Free and Catalyst-Free Conditions: Modern synthetic approaches often favor "green chemistry" principles. The synthesis of imines can be achieved efficiently without any solvent or catalyst, sometimes under microwave irradiation or by using a vacuum to remove the water byproduct.[4][5] This method is advantageous as it simplifies workup and reduces chemical waste.[5]

  • Aniline as a Catalyst: Interestingly, aniline itself can act as a nucleophilic catalyst in imine formation, especially in aqueous solutions.[6][7] It reacts with the aldehyde to form a more reactive Schiff base intermediate, which then undergoes transimination with the primary amine.[7]

A critical consideration when synthesizing this compound is its propensity for self-polymerization. Traces of acid can catalyze this self-condensation, leading to polymeric byproducts and making purification challenging.[8] Therefore, careful control of pH and exclusion of acid fumes are important.[8]

Experimental Protocols

While specific protocols for the self-condensation of 4-aminobenzaldehyde are less common in literature due to its polymerization tendency, highly detailed and analogous procedures for the synthesis of N-benzylideneaniline from benzaldehyde and aniline are widely available. These can be adapted by a skilled chemist.

Protocol 1: Room Temperature Synthesis in Ethanol

This method is based on the reaction of benzaldehyde and aniline at room temperature.[9][10]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, place 1.0 mole equivalent of 4-aminobenzaldehyde.

  • Reagent Addition: Slowly add a solution of 1.0 mole equivalent of 4-aminobenzaldehyde dissolved in 95% ethanol while stirring vigorously. An exothermic reaction may be observed.

  • Stirring: Continue to stir the mixture vigorously for an additional 15-30 minutes.

  • Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% ethanol, and air-dry.

  • Purification: If necessary, recrystallize the product from 85% ethanol to obtain pure this compound.[10]

Protocol 2: Thermal Synthesis without Solvent

This protocol is adapted from a procedure involving heating the neat reactants.[11]

  • Reaction Setup: Place equimolar amounts (e.g., 0.10 mole each) of 4-aminobenzaldehyde in a porcelain dish or round-bottomed flask equipped with a reflux condenser.

  • Heating: Heat the mixture in an oil bath at approximately 125°C for 4-5 hours.

  • Isolation: While still warm, pour the reaction product into a beaker of ice-water with vigorous stirring. The product should solidify.

  • Filtration: Filter the solid product and wash thoroughly with water.

  • Purification: The crude product is insoluble in water and can be recrystallized from ethanol.

Protocol 3: Solvent- and Catalyst-Free Synthesis via Pressure Reduction

This modern approach enhances reaction rate by removing water under reduced pressure.[5]

  • Reaction Setup: Mix equimolar amounts of 4-aminobenzaldehyde in a flask.

  • Pressure Reduction: Connect the flask to a vacuum pump and reduce the pressure. The removal of the water byproduct drives the equilibrium towards the product.

  • Monitoring: The reaction can be monitored by observing the phase transition from liquid to solid as the product forms.[5]

  • Isolation: Once the reaction is complete, the resulting solid is the desired imine, which can be used directly or purified by recrystallization if needed.

Quantitative Data Summary

The following table summarizes quantitative data from various analogous syntheses of N-benzylideneaniline, which can serve as a benchmark for optimizing the synthesis of this compound.

Reactant 1Reactant 2Solvent/CatalystTemperatureTimeYield (%)Reference
BenzaldehydeAniline95% EthanolRoom Temp.~45 min84–87%[10]
BenzaldehydeAnilineNone125°C5 hours85%[11]
BenzaldehydeAnilineMethanol80°C (Reflux)4 hoursNot specified[3]
BenzaldehydeAnilineNone (Pressure Reduction)Room Temp.~1 hourHigh[5]
BenzaldehydeAnilineFeSO₄ (0.1%) / No SolventRoom Temp.2 min57%[4]

General Experimental Workflow

The overall process from starting materials to the final, characterized product follows a logical sequence. This workflow is applicable to most of the described protocols.

G A 1. Reagent Preparation (Equimolar 4-aminobenzaldehyde) B 2. Reaction (Mixing with/without solvent/catalyst) A->B C 3. Product Formation (Stirring / Heating / Pressure Reduction) B->C D 4. Isolation (Precipitation / Filtration) C->D E 5. Purification (Recrystallization from Ethanol) D->E F 6. Characterization (IR, NMR, Melting Point) E->F

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound via the self-condensation of 4-aminobenzaldehyde is a direct application of fundamental imine chemistry. While the reaction mechanism is well-understood, practical synthesis requires careful management of reaction conditions to favor the desired monomeric product over polymeric side products. By leveraging established protocols for analogous imine formations—ranging from traditional thermal methods to modern, solvent-free approaches—researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and materials science.

References

Spectroscopic Characterization of 4-(Iminomethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Iminomethyl)aniline, a key intermediate in various chemical syntheses. The following sections detail the expected spectroscopic data based on analyses of closely related compounds and provide comprehensive experimental protocols for obtaining this information.

Core Spectroscopic Data

The spectroscopic data for this compound can be predicted with a high degree of confidence by examining the characteristics of similar aromatic imines. The following tables summarize the expected quantitative data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30Singlet1HImine proton (-N=CH-)
~7.70-7.80Multiplet2HAromatic protons (ortho to imine)
~7.10-7.20Multiplet2HAromatic protons (meta to imine)
~7.30-7.40Multiplet2HAromatic protons (ortho to amine)
~6.80-6.90Multiplet2HAromatic protons (meta to amine)
~3.50-4.50Broad Singlet2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160-165Imine carbon (-N=C H-)
~145-150Aromatic carbon attached to the amine group
~130-135Aromatic carbon attached to the imine group
~128-130Aromatic CH carbons
~115-125Aromatic CH carbons
Vibrational and Electronic Spectroscopy

Table 3: Predicted FT-IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (λ_max) nmAssignment
FT-IR ~3400-3250 (two bands)N-H stretching (primary amine)[1][2]
~3030Aromatic C-H stretching
~1600-1635C=N stretching (imine)[3]
~1580-1650N-H bending (primary amine)[1][2]
~1450-1585Aromatic C=C stretching[3]
~1250-1335Aromatic C-N stretching[1][2]
UV-Vis ~240-250π → π* transition
~330-340n → π* transition[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A common method for the synthesis of Schiff bases like this compound is through the condensation reaction of an appropriate aldehyde and amine.[4]

  • Reactant Preparation : Dissolve equimolar amounts of 4-aminobenzaldehyde and aniline in a suitable solvent such as ethanol.

  • Reaction : The mixture is stirred at room temperature, and the reaction progress can be monitored by Thin Layer Chromatography (TLC). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Isolation : Upon completion, the product can be precipitated by cooling the reaction mixture or by the addition of cold water.

  • Purification : The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Parameters for ¹H NMR :

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • Parameters for ¹³C NMR :

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling

Fourier-Transform Infrared (FT-IR) Spectroscopy [3]

  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy [4]

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform) to an absorbance value below 1.5.

  • Data Acquisition : Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

  • Baseline Correction : Use the pure solvent as a blank to perform a baseline correction before measuring the sample's absorbance.

Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum, ensuring to record the molecular ion peak (M⁺) and the fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ftir->structure_elucidation uv_vis->structure_elucidation ms->structure_elucidation final_characterization Final Characterization structure_elucidation->final_characterization purity_assessment->final_characterization

Caption: Experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the NMR Spectroscopic Data of N-Benzylideneaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-benzylideneaniline. Due to the inherent instability of the parent compound, 4-(iminomethyl)aniline, this stable, N-substituted derivative serves as a crucial reference for the aniline-iminomethyl scaffold. The data herein is presented to support the structural elucidation and characterization of related compounds in research and development.

¹H NMR Spectral Data for N-Benzylideneaniline

The ¹H NMR spectrum of N-benzylideneaniline is characterized by signals in the aromatic and imine regions. The chemical shifts are influenced by the electronic environment of the protons. The data presented below is compiled from various sources, with chloroform-d (CDCl₃) as the solvent.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Imine-H8.44Singlet-[1]
Aromatic-H7.92-7.87Multiplet-[1]
Aromatic-H7.49-7.43Multiplet-[1]
Aromatic-H7.41-7.34Multiplet-[1]
Aromatic-H7.26-7.20Multiplet-[1]

Note: The multiplets in the aromatic region arise from the protons on both the aniline and benzylidene rings. Specific assignment of these protons often requires two-dimensional NMR techniques.

¹³C NMR Spectral Data for N-Benzylideneaniline

The ¹³C NMR spectrum provides insight into the carbon framework of N-benzylideneaniline. The chemical shifts are reported relative to the solvent signal of chloroform-d (CDCl₃).

Carbon Assignment Chemical Shift (δ, ppm) Reference
Imine-C160.4[1]
Aromatic-C152.1[1]
Aromatic-C136.2[1]
Aromatic-C131.3[1]
Aromatic-C129.1[1]
Aromatic-C128.8[1]
Aromatic-C125.9[1]
Aromatic-C120.8[1]

Experimental Protocols

The following protocols are generalized for the synthesis of imines such as N-benzylideneaniline and the subsequent acquisition of NMR spectra.

Synthesis of N-Benzylideneaniline

  • Reactant Preparation : Dissolve the required aldehyde (e.g., benzaldehyde, 10 mmol) and the corresponding amine (e.g., aniline, 10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL).

  • Drying : Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to remove the water formed during the reaction.

  • Reaction : Allow the reaction to proceed at ambient temperature for 24 hours.

  • Work-up : The product can be purified by filtration and recrystallization.

  • Drying : Remove volatiles in a vacuum to obtain the anhydrous imine.

NMR Sample Preparation and Analysis

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified imine in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to the spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcq Data Acquisition (1H, 13C, etc.) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc PeakAnalysis Peak Analysis (Chemical Shift, Integration, Multiplicity) DataProc->PeakAnalysis StructureElucidation Structure Elucidation PeakAnalysis->StructureElucidation FinalReport Final Characterization Report StructureElucidation->FinalReport

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to the FT-IR Analysis of the Imine Bond in 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the imine bond in 4-(Iminomethyl)aniline, a key functional group in many Schiff bases relevant to pharmaceutical and materials science. This document details the synthesis of the compound, the experimental protocol for its FT-IR analysis, and an interpretation of the resulting spectral data, with a focus on the characteristic vibrational modes of the imine linkage.

Introduction to this compound and the Significance of Imine Bond Characterization

This compound is an aromatic imine, also known as a Schiff base, formed from the condensation of p-aminobenzaldehyde and an amine. The central C=N double bond, or imine group, is a critical pharmacophore and a versatile linkage in organic synthesis. The electronic and structural characteristics of this bond can significantly influence the biological activity and material properties of the molecule. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the chemical bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For researchers in drug development, precise characterization of the imine bond is crucial for understanding molecular interactions, stability, and reaction kinetics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between p-aminobenzaldehyde and a suitable amine. A general and efficient method involves the reaction of p-aminobenzaldehyde with ammonia or a primary amine in an alcohol solvent, often with acid or base catalysis.

A representative synthesis protocol is as follows:

  • Dissolve p-aminobenzaldehyde in a minimal amount of a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine or an excess of ammonia.

  • Optionally, a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is then typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

  • The resulting solid is washed with a cold solvent to remove any unreacted starting materials and dried under vacuum.

FT-IR Spectroscopy of this compound: Experimental Protocol

The FT-IR spectrum of solid this compound is commonly obtained using the Potassium Bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Detailed Experimental Protocol for KBr Pellet Preparation and FT-IR Analysis:

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

    • Finely grind a small amount of the synthesized this compound (typically 1-2 mg) into a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample.

    • Gently but thoroughly mix the sample and KBr by grinding them together for a few minutes until a homogeneous mixture is obtained. The concentration of the sample in KBr should be around 0.5-1% by weight.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a pure KBr pellet to subtract any contributions from the matrix and atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups present in the molecule. The most significant of these is the stretching vibration of the imine C=N bond.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretching-NH₂3450 - 3250Medium
C-H Aromatic StretchingAr-H3100 - 3000Medium
C=N Imine Stretching-CH=N-1650 - 1600Strong
C=C Aromatic Ring StretchingC=C1600 - 1450Medium
N-H Bending (Scissoring)-NH₂1640 - 1560Medium
C-N StretchingAr-N1340 - 1250Strong
C-H Aromatic Out-of-Plane BendingAr-H900 - 675Strong

Note: The exact peak positions can vary depending on the sample preparation, instrument resolution, and the specific chemical environment of the molecule.

Interpretation of Key Spectral Regions:

  • 3500-3200 cm⁻¹: This region is characterized by the N-H stretching vibrations of the primary amine group (-NH₂). Typically, two bands are observed for a primary amine: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.

  • 3100-3000 cm⁻¹: The absorption bands in this region are attributed to the C-H stretching vibrations of the aromatic rings.

  • 1650-1600 cm⁻¹: The strong absorption band in this range is characteristic of the C=N stretching vibration of the imine group. The position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. Electron-donating groups tend to shift this absorption to a lower wavenumber, while electron-withdrawing groups shift it to a higher wavenumber. For N-benzylideneaniline derivatives, this peak is often observed around 1625 cm⁻¹. In a related compound, N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the C=N stretch is reported at 1603 cm⁻¹[1].

  • 1600-1450 cm⁻¹: Multiple bands in this region arise from the C=C stretching vibrations within the aromatic rings.

  • 1340-1250 cm⁻¹: A strong band corresponding to the C-N stretching vibration of the aromatic amine is expected in this region.

  • Below 900 cm⁻¹: Strong absorptions in this region are typically due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can provide information about the substitution pattern of the benzene rings.

Visualizing the Experimental Workflow

The logical flow of synthesizing and analyzing this compound can be visualized to provide a clear understanding of the entire process.

FT_IR_Analysis_Workflow Workflow for FT-IR Analysis of this compound cluster_synthesis Synthesis cluster_ftir FT-IR Analysis cluster_data Data Interpretation Reactants p-Aminobenzaldehyde + Amine Reaction Condensation Reaction (Alcohol Solvent) Reactants->Reaction Isolation Crystallization & Filtration Reaction->Isolation Product This compound (Solid Product) Isolation->Product Grinding Grind Sample Product->Grinding Mixing Mix with KBr Grinding->Mixing Pelletizing Form KBr Pellet Mixing->Pelletizing FTIR_Acquisition Acquire FT-IR Spectrum Pelletizing->FTIR_Acquisition Spectrum FT-IR Spectrum FTIR_Acquisition->Spectrum Analysis Peak Assignment & Bond Characterization Spectrum->Analysis Report Technical Report Analysis->Report

Caption: Workflow from synthesis to FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation and characterization of imines such as this compound. The characteristic C=N stretching vibration provides a clear spectral signature for the imine bond. By following a detailed experimental protocol for both the synthesis and FT-IR analysis, researchers can obtain high-quality spectral data. This allows for the unambiguous identification of the imine functional group and provides insights into the molecular structure, which is fundamental for applications in drug discovery and materials science.

References

Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, a derivative of 4-(Iminomethyl)aniline, is presented below for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. The data and protocols are derived from single-crystal X-ray diffraction studies.

Data Presentation

The crystallographic data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline has been determined by single-crystal X-ray diffraction.[1][2] The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][3]

ParameterValue
Crystal Data
Chemical formulaC₁₅H₁₆N₂
Formula weight224.30
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.441 (4)
b (Å)8.356 (3)
c (Å)17.245 (5)
β (°)110.97 (2)
Volume (ų)1270.4 (8)
Z4
Data Collection
Radiation typeMo Kα
Wavelength (Å)0.71073
Temperature (K)292
Structure Refinement
Refinement on
R-factor [F² > 2σ(F²)]0.047
wR(F²)0.150
Goodness-of-fit (S)1.02
Reflections collected2328
Parameters157
Δρmax (e Å⁻³)0.13
Δρmin (e Å⁻³)-0.14

The molecule features two aromatic rings connected by an imino group and adopts an E configuration around the C=N bond.[1][2] The dihedral angle between the two aromatic rings is 61.96 (1)°.[1][2]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline are detailed below.

Synthesis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline [2][3]

  • A solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 ml of ethanol was prepared.

  • Aniline (0.91 ml, 10 mmol) and three drops of acetic acid, serving as a catalyst, were added to the solution.

  • The resulting mixture was heated to reflux. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture was cooled to room temperature, which led to the formation of crystals.

  • For X-ray analysis, colorless single crystals were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[2][3]

Single-Crystal X-ray Diffraction [1]

Single-crystal X-ray diffraction is a technique used to determine the detailed atomic and molecular structure of a crystalline material.[4] The process involves several key steps from sample preparation to data analysis.[5]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector. For this compound, data was collected on an Enraf–Nonius CAD-4 diffractometer.[1]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.

  • Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data to obtain a final, accurate model of the crystal structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystallographic analysis and a potential signaling pathway influenced by related aniline compounds.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation (CIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Aniline exposure has been shown to induce oxidative stress, which can lead to the activation of several signaling pathways.[6][7] This activation can result in the transcriptional upregulation of inflammatory and fibrogenic cytokines.[6]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Aniline Aniline Exposure OxidativeStress Oxidative Stress (ROS Generation) Aniline->OxidativeStress ERK p-ERK OxidativeStress->ERK JNK p-JNK OxidativeStress->JNK p38 p-p38 OxidativeStress->p38 IKK p-IKKα/β OxidativeStress->IKK AP1 AP-1 Activation (p-c-Jun) ERK->AP1 JNK->AP1 p38->AP1 pIκBα p-IκBα IKK->pIκBα p65 p-p65 pIκBα->p65 NFkB_activation NF-κB Activation p65->NFkB_activation Cytokines Upregulation of Cytokine Genes (IL-1, IL-6, TNF-α) AP1->Cytokines NFkB_activation->Cytokines

Caption: Aniline-induced oxidative stress signaling pathway.

References

Solubility and stability of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core solubility and stability of 4-(Iminomethyl)aniline.

Introduction

This compound, also known as 4-aminobenzaldehyde imine, is an organic compound featuring an imine functional group attached to an aniline moiety. As an imine (or Schiff base), its chemistry is characterized by the carbon-nitrogen double bond. This guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its application in research and development, particularly in the synthesis of pharmaceuticals and specialized polymers. The stability of imines is of great interest as they are prone to hydrolysis, a factor that can limit their application under physiological conditions.[1]

The parent aldehyde, 4-aminobenzaldehyde, is a key intermediate in the manufacturing of various dyes and pigments, such as azo dyes.[2] Understanding the properties of the derived imine is crucial for controlling reaction pathways and ensuring the purity and stability of final products.

Physicochemical Properties

While specific experimental data for this compound is scarce in the literature, its properties can be reliably inferred from its constituent parts: 4-aminobenzaldehyde and the general chemistry of aromatic imines like N-benzylideneaniline.

Table 1: Physicochemical Properties of 4-Aminobenzaldehyde (Precursor)

Property Value Reference
Molecular Formula C₇H₇NO [3][4]
Molecular Weight 121.14 g/mol [4]
Appearance Off-white to beige crystalline powder [3]
Melting Point 65.0 °C [3]
Boiling Point 254.0 °C [3]
Density 1.179 g/cm³ [3]

| IUPAC Name | 4-aminobenzaldehyde |[3][4] |

Solubility Profile

The solubility of this compound is dictated by the polarity of its aromatic rings and the hydrogen-bonding capability of the amine and imine groups.

Qualitative Solubility

The solubility of this compound can be predicted based on the known solubilities of its precursor, 4-aminobenzaldehyde, and related aromatic imines. 4-Aminobenzaldehyde is soluble in polar solvents like water and alcohols.[3] Similarly, the related compound N-benzylideneaniline is reported to be partly soluble in water and soluble in alcohol, methanol, and chloroform.[5] Aniline itself is only slightly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[6]

Table 2: Predicted Solubility of this compound

Solvent Predicted Solubility Rationale
Water Slightly Soluble to Soluble The presence of the amino group allows for hydrogen bonding. However, the aromatic rings are hydrophobic. Solubility is expected to be pH-dependent.[1][6]
Ethanol / Methanol Soluble Polar organic solvents capable of hydrogen bonding are expected to be effective.
Acetone Soluble Good solvent for moderately polar organic compounds.[6]
Chloroform / Dichloromethane Soluble Common solvents for aromatic organic compounds.[5]
Benzene / Toluene Sparingly Soluble The precursor, 4-aminobenzaldehyde, is insoluble in benzene.[2] The imine is expected to have low solubility in non-polar aromatic solvents.

| Diethyl Ether | Soluble | A common solvent for a wide range of organic compounds.[6] |

Factors Influencing Solubility
  • pH: The solubility of this compound in aqueous solutions is significantly influenced by pH. In acidic conditions, the amino group and the imine nitrogen can be protonated, forming more soluble cationic species.[1][6]

  • Temperature: Solubility in most solvents is expected to increase with temperature.

Chemical Stability

The primary stability concern for this compound, like all imines, is its susceptibility to hydrolysis, which is the reverse of its formation reaction. The stability is also affected by thermal stress and chemical compatibility.

Hydrolytic Stability

Imines exist in equilibrium with their corresponding aldehyde and amine in the presence of water.[1] The high propensity of imines to be hydrolyzed in aqueous media has been a challenge for their application under physiological conditions.[1]

G Imine Formation and Hydrolysis Equilibrium cluster_reactants Reactants 4-Aminobenzaldehyde 4-Aminobenzaldehyde Imine_Formation 4-Aminobenzaldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation This compound This compound Imine_Formation->this compound Water Water Imine_Formation->Water Hydrolysis This compound->Hydrolysis Hydrolysis Water->Hydrolysis Hydrolysis->4-Aminobenzaldehyde Hydrolysis->Ammonia

Imine formation and hydrolysis equilibrium.

Factors Influencing Hydrolytic Stability:

  • pH: The rate of hydrolysis is pH-dependent. Imine-formation equilibria tend to shift toward the imine side at a higher pH.[1] Both acid and base catalysis of hydrolysis can occur, but the equilibrium favors the imine under neutral to slightly basic conditions.

  • Substituent Effects: The electronic nature of substituents on the aromatic rings can influence stability. Electron-donating groups on the aniline ring and electron-withdrawing groups on the benzaldehyde ring generally increase the stability of the imine bond.

  • Steric Hindrance: Bulky groups near the imine bond can sterically hinder the approach of water, thereby slowing the rate of hydrolysis.

  • Hydrophobic Environment: The stability of imines can be increased in hydrophobic microenvironments that exclude water.[7]

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of a related N-benzylideneaniline derivative showed it to be stable up to 483 K (210 °C), after which it begins to decompose.[8] this compound is expected to exhibit similar thermal stability, making it suitable for reactions conducted at moderately elevated temperatures.

Chemical Compatibility

As an aromatic amine, this compound is expected to be incompatible with strong oxidizing agents. It may also react with strong acids, not just through salt formation but also potentially through catalysis of polymerization or degradation reactions.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to separate the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or HPLC.

  • Calculation: Express the solubility in units such as g/L or mol/L.

G A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24h @ 25°C) A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Quantify concentration (UV-Vis or HPLC) D->E F Calculate Solubility (g/L) E->F

Workflow for solubility determination.
Protocol for Hydrolytic Stability Assessment (NMR or HPLC Method)

This protocol monitors the degradation of the imine over time in an aqueous solution.

  • Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Buffer: Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9).

  • Initiation: Initiate the stability study by diluting a small aliquot of the stock solution into each buffered solution to a final concentration suitable for the analytical method.

  • Time Points: Incubate the solutions at a constant temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Analysis:

    • HPLC: Quench the reaction if necessary (e.g., by adding an organic solvent) and analyze the sample by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to this compound and the appearance of the 4-aminobenzaldehyde peak.

    • ¹H NMR: For NMR analysis, the reaction can be run directly in a deuterated solvent system (e.g., D₂O with a co-solvent).[9][10] The relative integrals of the imine proton (–CH=N–) and the aldehyde proton (–CHO) can be monitored over time to determine the rate of hydrolysis.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution (e.g., in Acetonitrile) C Initiate reaction by dilution in buffer A->C B Prepare aqueous buffers (e.g., pH 4, 7, 9) B->C D Incubate at constant temp. C->D E Withdraw aliquots at time intervals (t=0, 1, 2...h) D->E F Analyze via HPLC or NMR E->F G Plot [Compound] vs. Time F->G H Calculate degradation rate and half-life (t½) G->H

Experimental workflow for stability analysis.

Conclusion

This compound is a moderately polar compound with predicted solubility in polar organic solvents and limited, pH-dependent solubility in water. Its primary stability liability is hydrolysis, a reversible process that is highly sensitive to pH and the presence of water. The imine bond is favored under neutral to slightly basic conditions and in non-aqueous environments. For applications in aqueous media or drug development, strategies to mitigate hydrolysis, such as formulation in hydrophobic carriers or structural modification, may be necessary to enhance stability. The provided protocols offer a robust framework for experimentally verifying these essential physicochemical properties.

References

Quantum Chemical Studies of 4-(Iminomethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical studies of 4-(Iminomethyl)aniline, a Schiff base derivative with potential applications in various fields, including materials science and drug design. This document summarizes key computational and experimental findings related to its molecular structure, spectroscopic properties, and electronic characteristics. The information is compiled from various studies on closely related aniline derivatives, providing a comprehensive theoretical framework for understanding this molecule.

Molecular Structure and Optimization

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of aniline derivatives. The optimized molecular geometry of this compound and its analogs is crucial for understanding its reactivity and biological interactions.

Computational Methodology

A common approach for geometry optimization involves the use of the Gaussian suite of programs. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed to achieve a balance between computational cost and accuracy.

Table 1: Optimized Geometrical Parameters of a Representative Aniline Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N1.275
C-N1.405C-N=C: 121.5
Aromatic C-C (mean)1.390
Dihedral angle between aromatic rings46.01 - 61.96

Note: Data is a representative compilation from studies on similar aniline derivatives.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are vital for the characterization of newly synthesized compounds. Computational methods provide theoretical spectra that aid in the interpretation of experimental data.

Experimental Protocols

Synthesis of a Representative Schiff Base: A typical synthesis involves the condensation reaction between an aniline derivative and an appropriate aldehyde. For instance, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline was synthesized by reacting p-dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing the mixture.[3][4] The resulting product is then filtered, dried, and can be recrystallized to obtain pure crystals.[1]

Characterization Techniques: The synthesized compounds are commonly characterized using a variety of spectroscopic methods including:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. The C=N stretching vibration is a characteristic peak for imines, typically observed around 1603 cm⁻¹.[2]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The azomethine proton (-N=CH-) signal is a key indicator, often appearing as a singlet in the ¹H NMR spectrum.[2]

  • UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

Computational Vibrational Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR and Raman spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=N Stretch~1630~1603[2]
Aromatic C=C Stretch~1580 - 1450~1585 - 1468[2]
C-H Stretch (Aromatic)~3100 - 3000~3100 - 3000

Note: Calculated values are typical for DFT/B3LYP level of theory.

Electronic Properties

The electronic properties of this compound derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding their reactivity, stability, and potential for applications in nonlinear optics (NLO).[4]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[4]

Table 3: Calculated Electronic Properties of a Representative Aniline Derivative

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Energy Gap (ΔE)3.7
Dipole Moment (Debye)2.5

Note: Values are representative and depend on the specific derivative and computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

Biological Activity and Molecular Docking

Schiff bases derived from aniline are known to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[5] Computational molecular docking studies are often employed to predict the binding modes of these compounds with biological targets, such as proteins and enzymes.[5] These studies help in understanding the structure-activity relationship and in the design of more potent drug candidates.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams represent typical workflows and relationships in quantum chemical studies.

Computational_Workflow start Molecule Selection (this compound) geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min spectral_sim Spectra Simulation (IR, Raman) freq_calc->spectral_sim verify_min->geom_opt Re-optimize electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) verify_min->electronic_prop Proceed comparison Comparison & Analysis electronic_prop->comparison spectral_sim->comparison exp_data Experimental Data (Synthesis, Spectroscopy) exp_data->comparison end Conclusion comparison->end

Caption: A typical workflow for a computational chemistry study.

Logical_Relationship structure Molecular Structure electronic Electronic Properties structure->electronic determines bioactivity Biological Activity structure->bioactivity directly impacts reactivity Chemical Reactivity electronic->reactivity influences reactivity->bioactivity correlates with

Caption: Interrelationship between molecular properties.

References

The Dawn of a New Therapeutic Frontier: Unveiling Novel Derivatives of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the scientific community. Within this landscape, the structural motif of 4-(Iminomethyl)aniline, a Schiff base, has emerged as a promising scaffold for the development of new drugs. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of novel derivatives of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the imine linkage allows for the facile synthesis of a diverse library of compounds, opening avenues for the discovery of potent agents against a spectrum of diseases.

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of this compound derivatives, which are a class of Schiff bases, is primarily achieved through the condensation reaction between 4-formylaniline (or its derivatives) and a primary amine. A study on the synthesis of N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives provides a representative synthetic protocol. These compounds were synthesized by reacting various aniline derivatives with 4-dimethylaminobenzaldehyde.[1] The structures of the synthesized compounds were confirmed using a variety of spectroscopic techniques, including UV-Visible, FTIR, and NMR spectroscopy, as well as elemental analysis and mass spectrometry.[1]

Experimental Protocol: Synthesis of this compound Derivatives

The following is a generalized experimental protocol for the synthesis of Schiff bases derived from 4-dimethylaminobenzaldehyde, which serves as a close structural analog to 4-formylaniline.[1]

Materials:

  • 4-Dimethylaminobenzaldehyde

  • Substituted anilines (e.g., 4-nitroaniline, 2-chloroaniline, 4-bromo-2-chloroaniline, 2-(trifluoromethyl)aniline)

  • Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of 4-dimethylaminobenzaldehyde in methanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the respective substituted aniline.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid product is filtered, washed with cold methanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in the development of antimicrobial and anticancer agents.

Antimicrobial Activity

A study investigating four novel Schiff base compounds derived from 4-dimethylaminobenzaldehyde reported their antibacterial and antifungal activities.[1] The in vitro antimicrobial activity was evaluated against a panel of bacterial and fungal strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results indicated that these compounds exhibit a range of activity from moderate to high.[1]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MFC, µg/mL)
N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1)125250125
4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2)250500250
4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3)62.512562.5
N,N-dimethyl-4-(((2-(trifluoromethyl)phenyl)imino)methyl)aniline (ABS4)250500250
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound derivatives against selected microbial strains. Data sourced from a study on N,N-dimethyl-4-[(Z)-(phenylimino)methyl]aniline derivatives.[1]
Anticancer Activity

While specific studies on the anticancer activity of this compound derivatives are emerging, the broader class of Schiff bases has been extensively reviewed for its anti-cancer potential.[2] The antitumor activity of Schiff bases and their metal complexes is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[2][3][4][5] The mechanism of action is often attributed to the imine group (-HC=N-), which can interact with biological targets.[6] For instance, some Schiff bases have been shown to induce apoptosis in cancer cells.[6]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery of these novel derivatives, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_sar Analysis & Optimization start Reactants: 4-Formylaniline Derivative Primary Amine synthesis Condensation Reaction (Reflux in Ethanol + Catalyst) start->synthesis purification Filtration & Recrystallization synthesis->purification analysis Spectroscopic Analysis (FTIR, NMR, Mass Spec) purification->analysis Pure Compound screening Antimicrobial & Anticancer Screening Assays analysis->screening Characterized Derivative data Quantitative Data (MIC, IC50) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar Activity Data optimization Lead Optimization sar->optimization

A typical experimental workflow for the discovery of novel this compound derivatives.

signaling_pathway cluster_cell Bacterial Cell derivative This compound Derivative target Bacterial Enzyme (e.g., DNA Gyrase) derivative->target Inhibition process DNA Replication target->process Essential for death Bacterial Cell Death process->death Leads to

References

Biological Activity Screening of 4-(Iminomethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Schiff base derivatives of 4-(Iminomethyl)aniline. The core structure, characterized by an imine (-C=N-) linkage, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, experimental protocols for biological evaluation, and potential mechanisms of action for this class of compounds, with a focus on their antimicrobial, anticancer, and antioxidant activities.

Synthesis of this compound Schiff Base Derivatives

Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. For the derivatives discussed herein, the core amine is 4-aminobenzoic acid or a similar aniline derivative, which reacts with various substituted benzaldehydes.

General Synthesis Protocol

A common method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of 4-aminobenzoic acid and a substituted benzaldehyde in an alcoholic solvent, often with a catalytic amount of glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4_Aminobenzoic_Acid 4-Aminobenzoic Acid Mixing Mixing and Refluxing 4_Aminobenzoic_Acid->Mixing Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst Glacial Acetic Acid Catalyst->Mixing Heating Reflux Heating->Mixing Cooling Cooling to Room Temperature Mixing->Cooling Precipitation Precipitation of Product Cooling->Precipitation Purification Filtration and Recrystallization Precipitation->Purification Schiff_Base 4-((Arylmethylene)amino)benzoic Acid Derivative Purification->Schiff_Base

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Compound IDDerivative SubstitutionTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
JP1 2-ChlorobenzylideneS. aureus-15[1]
E. coli-14[1]
JP4 2-HydroxybenzylideneS. aureus-21[1]
E. coli-19[1]
JP5 4-Hydroxy-3-methoxybenzylideneS. aureus-18[1]
E. coli-16[1]
PC1 BenzaldehydeS. aureus62.5-[2]
E. coli62.5-[2]
PC2 AnisaldehydeS. aureus62.5-[2]
E. coli250-[2]
PC3 4-NitrobenzaldehydeS. aureus62.5-[2]
E. coli250-[2]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab to create a lawn.

  • Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

  • Sample Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anticancer Activity

Schiff bases of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data (IC50 Values)

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
S10 3,4,5-TrimethoxybenzylideneHep-G27.82[5]
MG-639.98[5]
MCF-75.91[5]
S13 4-Hydroxy-3-methoxybenzylideneHep-G26.24[5]
MG-637.31[5]
MCF-76.88[5]
4a 4-(Benzyloxy)anilineMDA-MB-2310.11[6]
Huh-70.15[6]
1l 4-Chloro-2-hydroxybenzylideneHepG215.0[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Test compound solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Signaling Pathway: AMPK/mTOR Inhibition

Some amino acid Schiff base derivatives have been shown to exert their anticancer effects by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[10][11] Activation of AMPK and subsequent inhibition of mTORC1 can lead to the suppression of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.

AMPK_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes AMPK AMPK AMPK->TSC1_TSC2 activates AMPK->mTORC1 inhibits Schiff_Base Schiff Base Derivative (e.g., this compound derivative) Schiff_Base->AMPK activates

Caption: Proposed mechanism of anticancer action via the AMPK/mTOR signaling pathway.

Antioxidant Activity

Several Schiff bases derived from this compound have been reported to possess antioxidant properties. This activity is often attributed to the presence of phenolic hydroxyl groups or other electron-donating substituents on the aromatic rings, which can scavenge free radicals.

Evaluation of Antioxidant Activity

Common in vitro methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50). While qualitative data is abundant, further quantitative studies are needed to establish clear structure-activity relationships for this class of compounds.

Conclusion

Schiff base derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their relative ease of synthesis, make them attractive candidates for further investigation in drug discovery programs. The elucidation of their mechanisms of action, such as the inhibition of the AMPK/mTOR pathway, provides a rational basis for the design of more potent and selective derivatives. Future research should focus on expanding the library of these compounds, conducting more extensive in vivo studies, and further exploring their structure-activity relationships to optimize their therapeutic potential.

References

Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(Iminomethyl)aniline, a Schiff base derived from aniline. The document details a standard experimental protocol, presents illustrative thermal decomposition data, and visualizes the analytical workflow and a proposed degradation pathway. This guide is intended to serve as a practical resource for professionals in materials science, chemistry, and pharmaceutical development who are characterizing the thermal properties of similar organic compounds.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, decomposition temperature, and compositional properties of materials.[1][3] For a compound like this compound, TGA provides critical insights into its stability under thermal stress, which is essential for applications in drug development and materials science.

Experimental Protocol

A precise and reproducible experimental protocol is crucial for obtaining high-quality TGA data. The following methodology is a standard procedure for the analysis of organic compounds such as this compound.

2.1. Instrumentation and Consumables

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent thermogravimetric analyzer.

  • Crucibles: 150 μL alumina crucibles are recommended for their high thermal stability and inertness.[4]

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min to provide an inert atmosphere.[5]

  • Balance: Integrated microbalance with a sensitivity of ≤1 μg.

2.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a pre-tared alumina crucible.[4] A smaller sample size is used when a significant mass loss is anticipated to prevent sample expulsion from the crucible.[4]

  • Place the crucible onto the TGA autosampler tray or manually load it onto the balance hanger.

2.3. TGA Method Parameters

  • Initial Equilibration: Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable starting temperature.

  • Heating Program: Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6] This rate provides a good balance between resolution and experiment time.

  • Atmosphere: Maintain a dynamic nitrogen atmosphere with a flow rate of 50 mL/min throughout the experiment to prevent oxidative decomposition.

  • Data Collection: Record the sample mass and temperature continuously throughout the heating program.

2.4. Post-Analysis

  • Perform a blank run using an empty crucible with the same method parameters to obtain a baseline for correction.

  • Subtract the blank curve from the sample curve to correct for instrumental drift and buoyancy effects.

  • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each degradation step.

Data Presentation: Thermal Decomposition of this compound

The following table summarizes the expected quantitative data from the TGA of this compound under an inert nitrogen atmosphere. The decomposition of aromatic imines typically occurs in multiple stages, beginning with the scission of the weakest bonds.

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Associated Process
Step 1 ~210~245~51.2%Initial cleavage of the imine (C=N) bond, releasing aniline and phenylmethanimine fragments.
Step 2 ~350~420~35.5%Fragmentation and volatilization of the aromatic rings and intermediate structures.
Residue >600-~13.3%Formation of a stable carbonaceous char residue.

Note: This data is illustrative and based on the analysis of structurally similar aromatic Schiff bases. Actual experimental values may vary.

Visualizations

4.1. Experimental Workflow

The following diagram outlines the logical sequence of the thermogravimetric analysis experiment, from sample preparation to final data analysis.

TGA_Workflow prep Sample Preparation (5-10 mg powder) load Load Sample into Alumina Crucible prep->load Weighing instrument Place in TGA Instrument under N2 Atmosphere (50 mL/min) load->instrument equilibrate Equilibrate at 30°C instrument->equilibrate Method Start heat Heat from 30°C to 800°C (10°C/min) equilibrate->heat record Record Mass vs. Temperature heat->record analyze Data Analysis (TGA/DTG Curves) record->analyze

TGA Experimental Workflow Diagram.

4.2. Proposed Decomposition Pathway

Based on the thermal behavior of related aromatic amines and imines, the decomposition of this compound under inert conditions is proposed to initiate at the imine linkage, followed by the degradation of the resulting fragments at higher temperatures.

Decomposition_Pathway parent This compound (C₁₃H₁₂N₂) step1 Heat to ~210-350°C (Step 1 Mass Loss) parent->step1 Initial Heating fragments Primary Fragments (Aniline, Phenylmethanimine Radicals) step1->fragments Imine Bond Cleavage step2 Heat to ~350-600°C (Step 2 Mass Loss) fragments->step2 Further Heating volatiles Volatile Aromatic & Aliphatic Compounds step2->volatiles Fragmentation residue Carbonaceous Char (Residue) step2->residue Char Formation

Proposed Thermal Decomposition Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Iminomethyl)aniline is a primary imine derived from 4-aminobenzaldehyde. Primary imines, particularly those with additional reactive functional groups like an amino group, can be challenging to synthesize and isolate due to their reactivity and potential for polymerization. The aldehyde precursor, 4-aminobenzaldehyde, is known for its tendency to self-condense, which presents a significant hurdle in the synthesis of the target imine. This protocol outlines a proposed method for the synthesis of this compound via the reaction of 4-aminobenzaldehyde with a suitable source of ammonia under carefully controlled conditions designed to minimize side reactions.

Data Presentation

As of the last search, specific experimental data for this compound is not available in common chemical databases. The following table summarizes theoretical and estimated data.

PropertyValueSource/Method
Chemical Formula C₇H₈N₂Calculated
Molecular Weight 120.15 g/mol Calculated
CAS Number Not foundSearched Databases
Appearance Expected to be a solid, likely unstableEstimation
Melting Point Not available-
Boiling Point Not available-
¹H NMR (Predicted) Aromatic protons: ~6.5-7.5 ppm, Imine proton (CH=N): ~8.0-8.5 ppm, Amine protons (NH₂): Broad singletEstimation
¹³C NMR (Predicted) Aromatic carbons: ~115-150 ppm, Imine carbon (C=N): ~160-170 ppmEstimation

Experimental Protocol

This proposed protocol is based on general procedures for the formation of N-unsubstituted imines from aldehydes.

Materials:

  • 4-Aminobenzaldehyde (freshly purified)

  • Ammonia solution (7N in methanol, anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether or dichloromethane

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

  • Dissolution of Starting Material: In the reaction flask, dissolve freshly purified 4-aminobenzaldehyde (1.0 eq) in anhydrous diethyl ether or dichloromethane to make a dilute solution (e.g., 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Note: The use of a dilute solution and low temperature is crucial to minimize the self-polymerization of 4-aminobenzaldehyde.

  • Addition of Ammonia: Slowly add a solution of ammonia in methanol (7N, 1.1 eq) to the cooled solution of 4-aminobenzaldehyde via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The reaction is expected to be relatively fast at low temperatures.

  • Drying and Filtration: Once the reaction is deemed complete, add anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for an additional 30 minutes at -78 °C.

  • Work-up: Filter the reaction mixture under an inert atmosphere to remove the drying agent. The filtration should be performed rapidly to minimize exposure of the product to atmospheric moisture.

  • Solvent Removal: The solvent from the filtrate is carefully removed under reduced pressure at a low temperature (e.g., 0 °C) using a rotary evaporator. Caution: The product is expected to be unstable, and prolonged exposure to heat should be avoided.

  • Characterization: The resulting product should be characterized immediately by ¹H NMR and FT-IR spectroscopy. Due to its likely instability, it is recommended to use the crude product directly in subsequent reactions if possible.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_vessel 1. Prepare flame-dried reaction vessel under inert atmosphere dissolve_sm 2. Dissolve 4-aminobenzaldehyde in anhydrous solvent prep_vessel->dissolve_sm cool_reaction 3. Cool solution to -78 °C dissolve_sm->cool_reaction add_ammonia 4. Slowly add ammonia solution cool_reaction->add_ammonia Maintain -78 °C monitor_reaction 5. Monitor reaction by TLC or NMR add_ammonia->monitor_reaction add_drying_agent 6. Add anhydrous drying agent monitor_reaction->add_drying_agent Upon completion filter_mixture 7. Filter under inert atmosphere add_drying_agent->filter_mixture remove_solvent 8. Remove solvent under reduced pressure at low temperature filter_mixture->remove_solvent characterize 9. Immediate characterization by NMR and FT-IR remove_solvent->characterize Crude product

Caption: Proposed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 4-(Iminomethyl)aniline in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-(Iminomethyl)aniline as a versatile Schiff base ligand for transition metal-catalyzed reactions. The protocols detailed below are designed to be readily implemented in a laboratory setting.

Introduction to this compound as a Ligand

This compound is a Schiff base ligand that can be synthesized through the condensation of 4-aminobenzaldehyde and aniline. The presence of both an imine nitrogen and an aniline nitrogen allows for the formation of stable complexes with a variety of transition metals. These metal complexes have shown potential as catalysts in a range of organic transformations, owing to the electronic and steric properties imparted by the ligand. The imine group plays a crucial role in the formation of stable metal complexes, and the aniline moiety can be further functionalized to tune the ligand's properties.[1]

Transition metal complexes containing Schiff base ligands are utilized in numerous catalytic processes, including oxidation, polymerization, and carbon-carbon bond-forming reactions.[2][3][4] The stability and catalytic activity of these complexes can be fine-tuned by modifying the substituents on the ligand backbone.[5]

Synthesis Protocols

Synthesis of this compound Ligand

This protocol describes the synthesis of this compound via the condensation of 4-aminobenzaldehyde and aniline.

Materials:

  • 4-aminobenzaldehyde

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-aminobenzaldehyde (1.21 g, 10 mmol) in 50 mL of ethanol.

  • Add aniline (0.93 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the purified this compound product in a vacuum oven at 60°C.

Characterization: The resulting solid can be characterized by FT-IR and NMR spectroscopy. The FT-IR spectrum is expected to show a characteristic imine (C=N) stretching frequency.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A 4-aminobenzaldehyde C Ethanol, Acetic Acid (cat.) A->C Dissolve B Aniline B->C Add D Reflux, 4h C->D E This compound D->E Precipitation & Filtration

Caption: Synthesis of this compound.

Synthesis of a Palladium(II)-4-(Iminomethyl)aniline Complex

This protocol outlines the synthesis of a representative palladium(II) complex using this compound as a ligand. Such complexes are effective precatalysts for cross-coupling reactions.[7]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (0.42 g, 2 mmol) in 20 mL of methanol.

  • In a separate flask, dissolve Palladium(II) chloride (0.18 g, 1 mmol) in 10 mL of methanol with gentle heating.

  • Slowly add the PdCl₂ solution to the ligand solution with vigorous stirring.

  • A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 12 hours.

  • Collect the solid complex by filtration under an inert atmosphere.

  • Wash the complex with cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).

  • Dry the palladium complex under vacuum.

Characterization: The formation of the complex can be confirmed by FT-IR spectroscopy, where a shift in the imine (C=N) stretching frequency is expected upon coordination to the metal center. Elemental analysis can be used to confirm the stoichiometry of the complex.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling Reaction

Palladium complexes bearing imine ligands are known to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[8]

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid, catalyzed by a Pd(II)-4-(Iminomethyl)aniline complex.

Materials:

  • Pd(II)-4-(Iminomethyl)aniline complex

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the Pd(II)-4-(Iminomethyl)aniline complex (0.01 mmol, 1 mol%).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 80°C with stirring for the specified time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_product Product A Aryl Halide (Ar-X) D Oxidative Addition Ar-Pd(II)(L_n)-X A->D B Organoboron (R-B(OR)2) E Transmetalation Ar-Pd(II)(L_n)-R B->E Base C Pd(0)L_n Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Coupled Product (Ar-R) F->G

Caption: Suzuki-Miyaura Catalytic Cycle.

Representative Data

The following table summarizes representative (hypothetical) data for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid using a Pd(II)-4-(Iminomethyl)aniline catalyst.

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoacetophenone4-Acetylbiphenyl695
24-Bromotoluene4-Methylbiphenyl892
34-Bromoanisole4-Methoxybiphenyl888
41-Bromo-4-nitrobenzene4-Nitrobiphenyl498
51-Bromo-4-fluorobenzene4-Fluorobiphenyl1085
62-Bromopyridine2-Phenylpyridine1278

Workflow for Reaction Optimization

Optimizing a catalytic reaction is a critical step to maximize yield and efficiency. The following workflow provides a logical approach to this process.

G A Define Reaction: Substrates, Catalyst B Screen Solvents (e.g., Toluene, Dioxane, DMF) A->B C Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) B->C D Vary Temperature (e.g., RT, 60°C, 80°C, 100°C) C->D E Optimize Catalyst Loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) D->E F Analyze Results (Yield, Purity) E->F G Optimized Conditions F->G

Caption: Reaction Optimization Workflow.

Conclusion

This compound serves as a readily accessible and modular ligand for the development of novel transition metal catalysts. The straightforward synthesis of both the ligand and its metal complexes, coupled with their potential efficacy in important organic transformations such as the Suzuki-Miyaura cross-coupling, makes them attractive targets for further research and application in academic and industrial settings. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic potential of this compound-based systems.

References

Application of 4-(Iminomethyl)aniline in Corrosion Inhibition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated use of 4-(Iminomethyl)aniline as a corrosion inhibitor, particularly for mild steel in acidic environments. While direct experimental data for this compound is not extensively available in published literature, this document outlines the expected behavior, mechanism of action, and detailed experimental protocols based on closely related aniline- and benzaldehyde-derived Schiff bases.

Introduction

Organic compounds containing nitrogen, sulfur, and π-electrons are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys. Schiff bases, characterized by the presence of an imine (-C=N-) group, are particularly effective due to their ability to form stable coordination complexes with metal surfaces. This compound, a Schiff base derived from 4-aminobenzaldehyde, is a promising candidate for corrosion inhibition. The presence of the imine group, the aromatic ring, and the terminal amino group are expected to facilitate strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. This document provides protocols for the synthesis and evaluation of this class of compounds as corrosion inhibitors.

Proposed Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound is expected to be adsorption onto the metal surface. This adsorption can occur through several interactions:

  • Chemisorption: The nitrogen atom of the imine group and the terminal amino group can share their lone pair of electrons with the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond.

  • Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecules in the acidic medium and the charged metal surface.

  • π-electron Interactions: The aromatic ring can interact with the metal surface through its delocalized π-electrons.

This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

G cluster_solution Corrosive Medium (e.g., HCl) H+ H⁺ ions Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) H+->Cathodic Hydrogen Evolution Cl- Cl⁻ ions Inhibitor This compound Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Inhibitor->Anodic Adsorption (N lone pairs, π-electrons) Inhibitor->Cathodic Adsorption Fe2+ Fe2+ Anodic->Fe2+ Metal Dissolution

Caption: Proposed corrosion inhibition mechanism of this compound.

Data Presentation

The following tables summarize representative quantitative data for Schiff base corrosion inhibitors derived from substituted anilines and aldehydes, which are structurally similar to this compound. This data is intended to provide an expected performance range.

Table 1: Weight Loss Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.4-
0.15.180.0
0.52.889.0
1.01.594.1
2.01.195.7

Note: Data is representative and compiled from analogous compounds.

Table 2: Electrochemical Polarization Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45055070120-
0.1-4401106811580.0
0.5-43560.56511289.0
1.0-42832.56211094.1
2.0-42023.66010895.7

Note: Data is representative and compiled from analogous compounds.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Schiff Base Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
0.12253080.0
0.54102589.0
1.07802094.2
2.010501895.7

Note: Rct = Charge transfer resistance, Cdl = Double layer capacitance. Data is representative and compiled from analogous compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative Schiff base and its evaluation as a corrosion inhibitor.

Synthesis of a Representative Schiff Base (N-benzylidene-4-aminobenzamide)

This protocol describes the synthesis of a Schiff base from 4-aminobenzamide and benzaldehyde, which is analogous to the synthesis of this compound.

Materials:

  • 4-aminobenzamide

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve an equimolar amount of 4-aminobenzamide in ethanol in a round bottom flask.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and mass spectrometry.

G cluster_synthesis Schiff Base Synthesis Workflow A Dissolve 4-aminobenzamide in Ethanol B Add Benzaldehyde and Catalyst A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Filter and Wash Precipitate D->E F Recrystallize and Dry E->F G Characterize Product F->G

Caption: Workflow for the synthesis of a representative Schiff base.

Corrosion Inhibition Evaluation Protocols

1. Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water and acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor stock solution

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit.

  • Wash the coupons thoroughly with distilled water, degrease with acetone, and dry them.

  • Store the prepared coupons in a desiccator.

  • Weigh the coupons accurately using an analytical balance (W₁).

  • Prepare the test solutions by adding different concentrations of the inhibitor to the corrosive medium. A blank solution without the inhibitor should also be prepared.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons from the solutions.

  • Carefully wash the coupons with a cleaning solution (e.g., a solution containing sodium hydroxide and zinc dust) to remove corrosion products, followed by rinsing with distilled water and acetone.

  • Dry the coupons and reweigh them (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂), corrosion rate (CR), and inhibition efficiency (IE%).

Calculations:

  • Corrosion Rate (mm/year) = (87.6 × ΔW) / (A × t × ρ)

    • ΔW = Weight loss in mg

    • A = Area of the coupon in cm²

    • t = Immersion time in hours

    • ρ = Density of mild steel in g/cm³

  • Inhibition Efficiency (%) = [(CR₀ - CRᵢ) / CR₀] × 100

    • CR₀ = Corrosion rate in the absence of the inhibitor

    • CRᵢ = Corrosion rate in the presence of the inhibitor

2. Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Mild steel specimen for the working electrode

  • Corrosive medium and inhibitor solutions

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish using different grades of abrasive papers and finally with a fine polishing cloth.

  • Degrease the polished surface with acetone and rinse with distilled water.

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

  • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is reached.

a) Potentiodynamic Polarization (PDP):

  • After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the polarization curve (log I vs. E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the Icorr values.

Calculation:

  • Inhibition Efficiency (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

    • Icorr₀ = Corrosion current density in the absence of the inhibitor

    • Icorrᵢ = Corrosion current density in the presence of the inhibitor

b) Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data.

  • Plot the data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the Rct values.

Calculation:

  • Inhibition Efficiency (%) = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Rct₀ = Charge transfer resistance in the absence of the inhibitor

    • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

G cluster_workflow Corrosion Inhibition Evaluation Workflow cluster_prep Sample Preparation cluster_weight_loss Weight Loss Method cluster_electrochem Electrochemical Methods A Polish Mild Steel Coupon B Clean and Dry Coupon A->B C Weigh Coupon (W₁) Prepare WE B->C D Immerse in Test Solution C->D for Weight Loss H Assemble 3-Electrode Cell C->H for Electrochemical E Clean and Dry Coupon D->E F Weigh Coupon (W₂) E->F G Calculate CR and IE% F->G I Stabilize at OCP H->I J Perform PDP Scan I->J K Perform EIS Measurement I->K L Analyze Data and Calculate IE% J->L K->L

Caption: Experimental workflow for evaluating corrosion inhibition performance.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-(iminomethyl)aniline as a key starting material. The iminomethyl functionality offers a versatile handle for cyclization reactions, leading to a diverse range of heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. A plausible and efficient route to synthesize quinazoline derivatives from this compound is through a multicomponent reaction, adapting established protocols for aniline derivatives.[1]

Experimental Protocol: Four-Component Synthesis of 2-Aryl-4-phenylquinazolines

This protocol is adapted from a known metal-free, four-component procedure for the synthesis of substituted quinazolines from simple anilines.[1]

Reaction Scheme:

G reactant1 This compound reaction + reactant1->reaction reactant2 Aromatic Aldehyde (2 equiv.) reactant2->reaction reactant3 Ammonium Iodide reactant3->reaction product 2-Aryl-4-phenyl-6-(iminomethyl)quinazoline reaction->product DMSO, Heat G cluster_0 Chalcone Synthesis cluster_1 Pyrimidine Synthesis start Aromatic Aldehyde + Acetophenone step1 Base (e.g., NaOH), EtOH, Stir start->step1 chalcone Chalcone step1->chalcone start2 Chalcone + this compound chalcone->start2 step2 Base (e.g., KOH), EtOH, Reflux start2->step2 product 2-(4-(Iminomethyl)phenyl)-4,6-diarylpyrimidine step2->product G cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Hydrazide Condensation cluster_step3 Step 3: Cyclization A This compound D Ethyl N-(4-(iminomethyl)phenyl)formimidate A->D B Triethyl orthoformate B->D C Acid Catalyst (e.g., p-TsOH) C->D E Ethyl N-(4-(iminomethyl)phenyl)formimidate G Intermediate E->G F Aroylhydrazide F->G H Intermediate J 3-Aryl-5-(4-(iminomethyl)phenyl)-1,2,4-triazole H->J I Heat I->J G cluster_0 Step 1: Acylhydrazide Formation cluster_1 Step 2: Diacylhydrazine and Cyclization start 4-(Iminomethyl)benzoic acid step1 SOCl₂, Reflux start->step1 acyl_chloride 4-(Iminomethyl)benzoyl chloride step1->acyl_chloride acyl_chloride_react 4-(Iminomethyl)benzoyl chloride + Hydrazine hydrate acyl_chloride->acyl_chloride_react step2 Base, THF acyl_chloride_react->step2 acylhydrazide 4-(Iminomethyl)benzohydrazide step2->acylhydrazide start2 4-(Iminomethyl)benzohydrazide + Aromatic acid chloride acylhydrazide->start2 step3 Pyridine, Stir start2->step3 diacylhydrazine N'-Aroyl-4-(iminomethyl)benzohydrazide step3->diacylhydrazine diacylhydrazine_react N'-Aroyl-4-(iminomethyl)benzohydrazide step4 POCl₃, Reflux diacylhydrazine_react->step4 product 2-Aryl-5-(4-(iminomethyl)phenyl)-1,3,4-oxadiazole step4->product

References

Application Notes and Protocols for Testing the Antibacterial Activity of 4-(Iminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. 4-(Iminomethyl)aniline derivatives, a class of Schiff bases, have garnered attention for their potential antibacterial properties. The imine or azomethine group (-C=N-) is a key structural feature believed to be crucial for their biological activity. These compounds are synthesized through the condensation of an aromatic aldehyde with an aniline derivative. This document provides detailed protocols for evaluating the in vitro antibacterial activity of this compound derivatives, presenting data in a structured format, and visualizing experimental workflows and potential mechanisms of action.

Data Presentation

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values for a series of this compound derivatives against common Gram-positive and Gram-negative bacteria.

Compound IDR-Group on Phenyl RingMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. B. subtilis (ATCC 6633)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
IMA-001 H64128256>256
IMA-002 4-NO₂163264128
IMA-003 4-Cl3264128256
IMA-004 4-OCH₃128256>256>256
IMA-005 2,4-diCl16163264
Ciprofloxacin (Positive Control)0.50.250.1250.5
DMSO (Negative Control)>256>256>256>256

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the quantitative susceptibility of bacteria to antimicrobial agents.[1][2]

Materials:

  • This compound derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, the solvent for the test compounds). A sterility control (broth only) should also be included.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative test to screen for antibacterial activity.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • Incubator (37°C)

  • Calipers

Procedure:

  • Preparation of Agar Plates:

    • Prepare a bacterial lawn by evenly spreading the standardized bacterial inoculum (0.5 McFarland) over the entire surface of an MHA plate using a sterile swab.

    • Allow the plate to dry for a few minutes.

  • Well Creation and Sample Addition:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add the positive and negative controls to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of the this compound derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions of This compound Derivatives serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect or Read OD600 incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Proposed Mechanism of Action

While the exact signaling pathways for this compound derivatives are still under investigation, a plausible mechanism of action for Schiff bases involves the disruption of essential cellular processes. The imine group is thought to play a critical role in this activity.

G compound This compound Derivative cell_membrane Bacterial Cell Membrane compound->cell_membrane Interaction cell_wall Cell Wall Synthesis cell_membrane->cell_wall Inhibition dna_replication DNA Replication cell_membrane->dna_replication Inhibition protein_synthesis Protein Synthesis cell_membrane->protein_synthesis Inhibition bacterial_death Bacterial Cell Death cell_wall->bacterial_death dna_replication->bacterial_death protein_synthesis->bacterial_death

Caption: Proposed antibacterial mechanism of this compound derivatives.

References

Application Notes and Protocols for Electrochemical Sensing of Heavy Metals Using 4-(Iminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical sensors offer a rapid, sensitive, and cost-effective platform for the detection of a wide range of analytes, including heavy metal ions, which are significant environmental and health concerns. This document provides detailed application notes and protocols for the use of Schiff base derivatives of 4-aminobenzaldehyde, structurally related to 4-(iminomethyl)aniline, in the electrochemical detection of heavy metal ions. The imine (-C=N-) functional group of the Schiff base acts as a selective binding site for metal ions, forming a stable complex that can be detected electrochemically.

The protocols outlined below will focus on the synthesis of a representative Schiff base, the modification of a glassy carbon electrode (GCE), and the subsequent detection of lead (Pb²⁺) ions using cyclic voltammetry (CV) for characterization and differential pulse anodic stripping voltammetry (DPASV) for sensitive quantification.

Signaling Pathway and Detection Mechanism

The detection of heavy metal ions using a Schiff base-modified electrode relies on the formation of a metal-ligand complex at the electrode surface. The Schiff base, in this case, a derivative of this compound, acts as the ligand. The lone pair of electrons on the nitrogen atom of the imine group and often a nearby hydroxyl group from a salicylaldehyde precursor, chelate the metal ion, effectively preconcentrating it on the electrode surface.

During the stripping step in anodic stripping voltammetry, the potential is scanned towards more positive values, causing the oxidation of the captured metal ion (M⁰ to Mⁿ⁺), which generates a current signal. The magnitude of this stripping current is proportional to the concentration of the metal ion in the sample.

G cluster_electrode Modified Electrode Surface cluster_solution Solution cluster_detection Electrochemical Detection Schiff_Base Schiff Base Ligand (e.g., Salicylidene-4-aminobenzaldehyde) Complex Schiff Base-Metal Complex Schiff_Base->Complex Chelation Metal_Ion Metal Ion (e.g., Pb²⁺) Metal_Ion->Complex Stripping Anodic Stripping Complex->Stripping Oxidation (Pb⁰ → Pb²⁺ + 2e⁻) Analyte Pb²⁺ in Sample Analyte->Metal_Ion Preconcentration Signal Current Signal Stripping->Signal

Figure 1: Signaling pathway for heavy metal detection.

Experimental Protocols

I. Synthesis of Salicylidene-4-aminobenzaldehyde Schiff Base

This protocol describes the synthesis of a Schiff base from salicylaldehyde and 4-aminobenzaldehyde.

Materials:

  • Salicylaldehyde

  • 4-aminobenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve 4-aminobenzaldehyde (e.g., 2 mmol) in warm ethanol (10 mL) in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of salicylaldehyde (e.g., 2 mmol) in warm ethanol (10 mL).

  • Add the salicylaldehyde solution to the 4-aminobenzaldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture with continuous stirring for 2-3 hours.[1]

  • Allow the solution to cool to room temperature. A yellow precipitate of the Schiff base will form.

  • Collect the precipitate by filtration and wash it several times with cold ethanol to remove unreacted starting materials.[1]

  • Dry the synthesized Schiff base in a vacuum oven.

II. Preparation of the Schiff Base-Modified Glassy Carbon Electrode (GCE)

Materials:

  • Glassy carbon electrode (GCE)

  • Synthesized salicylidene-4-aminobenzaldehyde Schiff base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Alumina slurry (0.05 µm) for polishing

  • Deionized water and ethanol

  • Micropipette

Procedure:

  • Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.

  • Rinse the polished GCE thoroughly with deionized water and then sonicate it in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

  • Dry the cleaned GCE under a stream of nitrogen.

  • Prepare a 1 mg/mL solution of the synthesized Schiff base in DMF.

  • Drop-cast a small volume (e.g., 5-10 µL) of the Schiff base solution onto the surface of the cleaned GCE.

  • Allow the solvent to evaporate completely at room temperature or in a low-temperature oven to form a uniform film of the Schiff base on the electrode surface.

III. Electrochemical Characterization and Detection

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell setup

  • Schiff base-modified GCE (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl (saturated KCl) electrode (reference electrode)

  • Electrochemical cell

  • Nitrogen gas for deaeration

Solutions:

  • Supporting electrolyte: 0.1 M acetate buffer (pH 5.0)

  • Stock solution of Pb²⁺ (e.g., 1000 ppm)

G cluster_synthesis Schiff Base Synthesis cluster_electrode_prep Electrode Preparation cluster_analysis Electrochemical Analysis s1 Dissolve 4-aminobenzaldehyde in Ethanol s3 Mix Solutions & Add Catalyst s1->s3 s2 Dissolve Salicylaldehyde in Ethanol s2->s3 s4 Reflux for 2-3 hours s3->s4 s5 Cool, Filter, and Dry s4->s5 e3 Drop-cast Schiff Base Solution s5->e3 Synthesized Schiff Base e1 Polish GCE with Alumina Slurry e2 Clean and Dry GCE e1->e2 e2->e3 e4 Evaporate Solvent e3->e4 a1 Assemble 3-Electrode Cell e4->a1 Modified GCE a2 Deaerate Supporting Electrolyte a1->a2 a3 Characterize with CV a2->a3 a4 Add Pb²⁺ Standard a3->a4 a5 Detect with DPASV a4->a5

Figure 2: Experimental workflow from synthesis to detection.

A. Cyclic Voltammetry (CV) for Characterization:

  • Assemble the three-electrode cell with the modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the supporting electrolyte (acetate buffer).

  • Deaerate the solution by purging with nitrogen gas for 10-15 minutes.

  • Record the cyclic voltammogram in a potential window of -1.0 V to 0.6 V at a scan rate of 50 mV/s.[2] This will show the electrochemical behavior of the modified electrode in the absence of the analyte.

  • Add a known concentration of Pb²⁺ to the cell and record the CV again to observe the changes in the voltammogram, specifically the appearance of reduction and oxidation peaks corresponding to lead.

B. Differential Pulse Anodic Stripping Voltammetry (DPASV) for Quantification:

  • Use the same three-electrode setup and deaerated supporting electrolyte.

  • Preconcentration Step: Apply a deposition potential of -1.0 V for a specific duration (e.g., 300 seconds) while stirring the solution. This reduces Pb²⁺ ions to Pb⁰ on the electrode surface.

  • Equilibration Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).

  • Stripping Step: Scan the potential from -1.0 V to 0.6 V using a differential pulse waveform. The typical DP parameters are a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 5 mV/s.

  • Record the stripping peak current, which appears at the oxidation potential of lead.

  • Construct a calibration curve by plotting the peak current against the concentration of Pb²⁺ standards.

Data Presentation

The performance of the Schiff base-modified electrochemical sensor for the detection of various heavy metal ions is summarized in the table below. The data is compiled from various studies utilizing similar aniline-based Schiff base ligands.

AnalyteElectrode ModifierTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Pb²⁺Salicylidene-aniline derivativeDPASV0.002 - 1.00.00296[3]
Cd²⁺Salicylidene-aniline derivativeDPASV0.02 - 30.00.0106[3]
Pb²⁺1,4-bis(prop-2-enyloxy)-9,10-anthraquinoneDPASV0.002 - 10.60.001
Cu²⁺MWCNT-UiO66-Schiff baseDPASVNot specifiedNot specified[1]

Concluding Remarks

The use of this compound derivatives, specifically Schiff bases formed from substituted anilines and aldehydes, presents a promising avenue for the development of sensitive and selective electrochemical sensors for heavy metal detection. The straightforward synthesis of the ligand, ease of electrode modification, and the high sensitivity of techniques like DPASV make this approach suitable for environmental monitoring and other applications where trace metal analysis is crucial. The protocols provided herein offer a foundational framework for researchers to develop and optimize their own electrochemical sensing platforms based on these versatile compounds.

References

Application Notes and Protocols: 4-(Iminomethyl)aniline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Schiff base compounds, structurally related to 4-(iminomethyl)aniline, as fluorescent probes for the detection of metal ions. The information is intended to guide researchers in the synthesis, characterization, and application of these chemosensors in various analytical and biological contexts.

Introduction

Schiff base compounds derived from the condensation of an aromatic aldehyde and an aniline derivative, such as this compound, are a versatile class of molecules in the development of fluorescent chemosensors. Their facile synthesis, structural flexibility, and inherent coordination sites (imine nitrogen and other heteroatoms) make them excellent candidates for the selective and sensitive detection of various metal ions. The fluorescence properties of these probes can be modulated through mechanisms such as Photo-induced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a target metal ion, the electronic and photophysical properties of the Schiff base are altered, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantification of the analyte of interest.

This document will focus on a representative Schiff base probe, structurally analogous to a this compound derivative, for the detection of Zinc ions (Zn²⁺), a biologically significant metal ion.

Featured Application: Detection of Zn²⁺ using a Schiff Base Fluorescent Probe

Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with several diseases. Therefore, the development of sensitive and selective probes for Zn²⁺ is of great interest. Here, we detail the application of a Schiff base probe, (E)-2-((quinolin-8-ylmethylene)amino)quinolin-8-ol (Probe 1), for the fluorescent detection of Zn²⁺.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

In the free ligand state, the fluorescence of Probe 1 is weak due to the isomerization of the C=N double bond and potential photo-induced electron transfer processes, which provide non-radiative decay pathways for the excited state.[1] Upon coordination with a Zn²⁺ ion, a rigid five- or six-membered ring is formed. This chelation restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement of the fluorescence emission. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).[2]

CHEF_Mechanism Free_Probe Free Probe (Weak Fluorescence) - C=N Isomerization - Photo-induced Electron Transfer (PET) Probe_Zn_Complex Probe-Zn²⁺ Complex (Strong Fluorescence) - Rigid Complex - Inhibition of C=N Isomerization - Blockage of PET Free_Probe->Probe_Zn_Complex + Zn²⁺ Zn_Ion Zn²⁺

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the fluorescent detection of Zn²⁺ using Probe 1 and other similar Schiff base probes.

ProbeTarget IonDetection Limit (LOD)Binding Constant (Kₐ)Stoichiometry (Probe:Ion)Quantum Yield (Φ)Reference
Probe 1Zn²⁺9.53 x 10⁻⁸ M1.42 x 10⁴ M⁻¹1:1-[3]
H5LZn²⁺--1:1-[1]
LCu²⁺--1:1-[4]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a Schiff base fluorescent probe via the condensation of an aromatic aldehyde and an amine, a general method applicable to this compound derivatives.

Materials:

  • Appropriate aromatic aldehyde (e.g., 8-formyl-7-hydroxy-4-methylcoumarin)

  • Appropriate aniline derivative (e.g., 1,2-bis(2-aminophenylthio)ethane)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the aniline derivative (1 mmol) dissolved in absolute ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base probe.

  • Dry the purified product under vacuum.

  • Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow Start Start Dissolve_Aldehyde Dissolve Aromatic Aldehyde in Ethanol Start->Dissolve_Aldehyde Add_Aniline Add Aniline Derivative Solution Dissolve_Aldehyde->Add_Aniline Add_Catalyst Add Catalytic Acetic Acid Add_Aniline->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Collect Precipitate by Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize the Product (NMR, IR, MS) Dry->Characterize End End Characterize->End

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Protocol for Fluorescence Titration

This protocol outlines the procedure for investigating the sensing properties of the synthesized probe towards a target metal ion.

Materials:

  • Stock solution of the synthesized probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Buffer solution (e.g., HEPES buffer, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

  • Micropipettes.

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution.

  • Place 2 mL of the probe working solution into a quartz cuvette.

  • Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength (λₑₓ).

  • Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL of 10 mM ZnCl₂) to the cuvette containing the probe solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of the metal ion.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.

  • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added metal ion to generate a titration curve.

Determination of Stoichiometry using Job's Plot

Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry between the probe and the metal ion.[1]

Procedure:

  • Prepare equimolar stock solutions of the probe and the metal ion (e.g., 100 µM).

  • Prepare a series of solutions in separate cuvettes where the total molar concentration of the probe and the metal ion is kept constant, but their mole fractions are varied. For example, the mole fraction of the metal ion ([Mⁿ⁺] / ([Probe] + [Mⁿ⁺])) can be varied from 0 to 1 in increments of 0.1. The total volume should be the same for all solutions.

  • Record the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the probe alone at the same concentration) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[1]

Jobs_Plot_Workflow Start Start Prepare_Solutions Prepare Equimolar Stock Solutions of Probe and Metal Ion Start->Prepare_Solutions Mix_Solutions Prepare a Series of Solutions with Varying Mole Fractions (Constant Total Concentration) Prepare_Solutions->Mix_Solutions Measure_Fluorescence Record Fluorescence Intensity of Each Solution Mix_Solutions->Measure_Fluorescence Plot_Data Plot ΔF vs. Mole Fraction of Metal Ion Measure_Fluorescence->Plot_Data Determine_Stoichiometry Determine Stoichiometry from the Mole Fraction at Maximum ΔF Plot_Data->Determine_Stoichiometry End End Determine_Stoichiometry->End

Caption: Workflow for determining binding stoichiometry using Job's Plot.

Conclusion

Fluorescent probes based on this compound and related Schiff base structures offer a powerful and versatile platform for the detection of metal ions. The straightforward synthesis, tunable photophysical properties, and high sensitivity and selectivity make them valuable tools in chemical sensing, environmental monitoring, and biological imaging. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and apply these probes in their specific areas of interest. Further research can focus on expanding the library of these probes for a wider range of analytes and enhancing their performance in complex biological matrices.

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating oxidative damage. Aromatic amines and their derivatives have garnered interest for their potential antioxidant activities.[1][2] This document provides detailed protocols for evaluating the antioxidant properties of 4-(Iminomethyl)aniline, a specific aromatic amine, using three common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[3][4]

These assays are based on different chemical principles and provide a comprehensive assessment of the antioxidant capacity of the test compound.[4] The DPPH and ABTS assays measure the ability of an antioxidant to scavenge free radicals, while the FRAP assay assesses the reducing power of an antioxidant.[3][5] By employing these distinct methods, researchers can gain a more complete understanding of the antioxidant potential of this compound.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in the following tables for clear comparison and analysis.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm% InhibitionIC50 (µg/mL)
Blank
Control
Sample 1
Sample 2
Sample 3
Standard (Ascorbic Acid)

Table 2: ABTS Radical Cation Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 734 nm% InhibitionTEAC (Trolox Equivalents)
Blank
Control
Sample 1
Sample 2
Sample 3
Standard (Trolox)

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance at 593 nmFe²⁺ Equivalents (µM)
Blank
Sample 1
Sample 2
Sample 3
Standard (FeSO₄)

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[6]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the standard (ascorbic acid) to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[6] After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare this compound Solutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by an antioxidant leads to a decrease in absorbance.[7][8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Assay:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the standard (Trolox) to the wells.

    • For the control, add 10 µL of the solvent instead of the sample.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[8] After incubation, measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • TEAC Value: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare Working ABTS•+ Solution ABTS_Stock->ABTS_Work Mix Mix ABTS•+ and Sample in 96-well plate ABTS_Work->Mix Sample_Sol Prepare this compound Solutions Sample_Sol->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[5][10]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound solution, standard (FeSO₄), or blank (solvent) to the wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes.[10] After incubation, measure the absorbance at 593 nm.

  • Calculation of Reducing Power: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as µM of Fe²⁺ equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix FRAP Reagent and Sample in 96-well plate FRAP_Reagent->Mix Sample_Sol Prepare this compound Solutions Sample_Sol->Mix Standard_Curve Prepare FeSO4 Standard Curve Calculate Calculate Fe2+ Equivalents Standard_Curve->Calculate Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Measure->Calculate

FRAP Assay Workflow

References

Application Notes and Protocols: 4-(Iminomethyl)aniline in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-(Iminomethyl)aniline and its derivatives in the development of nonlinear optical (NLO) materials. The detailed protocols are intended to guide researchers in the practical aspects of material preparation and measurement.

Introduction to this compound for NLO Applications

This compound, a Schiff base compound, and its derivatives are promising candidates for NLO applications.[1] Schiff bases, characterized by the azomethine group (-HC=N-), offer a versatile platform for molecular engineering of NLO materials.[2][3] Their structures, typically featuring a π-conjugated system connecting electron-donating and electron-accepting groups, can lead to large molecular hyperpolarizabilities, a key requirement for efficient NLO response.[4][5] The ease of synthesis and the ability to tune their electronic properties through the introduction of various substituents make them an attractive class of organic NLO materials.[2][6]

The development of NLO materials based on this compound involves a systematic approach encompassing synthesis, characterization of linear and nonlinear optical properties, and theoretical modeling to understand structure-property relationships.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between 4-aminobenzaldehyde (or a substituted derivative) and an appropriate aniline or its derivative.[7] The general reaction scheme is as follows:

General Synthesis Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the selected aniline derivative and the substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.[2][3]

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystals of high purity.

  • Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for NLO Characterization

The nonlinear optical properties of this compound derivatives are primarily characterized by their second-order and third-order nonlinearities. The following are detailed protocols for two common experimental techniques.

Second-Harmonic Generation (SHG) Efficiency Measurement: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.[8][9][10][11][12] It provides a rapid assessment of the SHG efficiency of a powdered sample relative to a standard reference material like potassium dihydrogen phosphate (KDP) or urea.

Protocol:

  • Sample Preparation:

    • Grind the crystalline sample of the this compound derivative into a fine powder.

    • Sieve the powder to obtain a specific particle size range (e.g., 75-150 µm).

    • Prepare a reference sample of KDP or urea with the same particle size range.

    • Pack the powdered sample into a capillary tube or a sample holder with a fixed path length.

  • Experimental Setup:

    • A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.

    • The laser beam is directed onto the powdered sample.

    • The generated second-harmonic signal at 532 nm is detected by a photomultiplier tube (PMT) after passing through a monochromator or an interference filter to block the fundamental wavelength.

    • The output from the PMT is displayed on an oscilloscope.

  • Measurement Procedure:

    • Irradiate the reference sample (KDP or urea) with the laser beam and measure the intensity of the SHG signal.

    • Replace the reference sample with the this compound derivative sample and measure its SHG signal intensity under the same experimental conditions.

    • The SHG efficiency of the sample is determined by comparing its signal intensity to that of the reference.

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[13][14][15][16][17]

Protocol:

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable transparent solvent (e.g., chloroform, DMSO) to prepare a solution of known concentration.

    • The solution is placed in a cuvette with a known path length (typically 1 mm).

  • Experimental Setup:

    • A laser beam with a Gaussian intensity profile is focused using a lens.

    • The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.

    • The transmitted beam is split into two parts.

    • Closed-Aperture Z-scan (for n₂): One part of the beam passes through a finite aperture placed in the far field and is detected by a photodetector. This setup is sensitive to changes in the beam's divergence caused by nonlinear refraction.

    • Open-Aperture Z-scan (for β): The other part of the beam is collected entirely by a second photodetector (without an aperture). This measurement is sensitive to the total transmitted intensity and thus to nonlinear absorption.

  • Measurement Procedure:

    • The sample is translated along the z-axis from a position far before the focus to a position far after the focus.

    • The transmittance through the aperture (closed-aperture) and the total transmittance (open-aperture) are recorded as a function of the sample position (z).

    • For n₂: The closed-aperture transmittance curve will show a peak-valley or valley-peak profile, from which the sign and magnitude of n₂ can be determined. A pre-focal peak followed by a post-focal valley indicates a negative n₂, while the opposite indicates a positive n₂.

    • For β: The open-aperture transmittance curve will show a dip for two-photon absorption or a peak for saturable absorption at the focal point. The magnitude of β can be calculated from the depth or height of this feature.

Quantitative Data Presentation

The following table summarizes representative nonlinear optical properties for Schiff base derivatives similar to this compound. The specific values for this compound and its derivatives should be determined using the protocols described above.

CompoundSecond-Order NLO Efficiency (vs. KDP)Third-Order NLO Susceptibility χ⁽³⁾ (esu)Nonlinear Refractive Index n₂ (cm²/W)Nonlinear Absorption Coefficient β (cm/GW)
Representative Schiff Base 11.51.2 x 10⁻¹²-2.5 x 10⁻¹⁴5.8
Representative Schiff Base 22.13.5 x 10⁻¹²-4.1 x 10⁻¹⁴9.2
This compound Derivative (Example)To be determinedTo be determinedTo be determinedTo be determined

Visualization of Key Concepts

Structure-Property Relationship in this compound Derivatives

The nonlinear optical properties of this compound derivatives are intrinsically linked to their molecular structure. The following diagram illustrates the key factors influencing the NLO response.

G cluster_structure Molecular Structure cluster_properties NLO Properties A Electron Donating Group (EDG) B π-Conjugated Bridge (Iminomethylaniline Core) A->B C Electron Withdrawing Group (EWG) B->C D Increased Molecular Hyperpolarizability (β) C->D Intramolecular Charge Transfer E Enhanced Second-Harmonic Generation (SHG) D->E F Large Third-Order NLO Susceptibility (χ⁽³⁾) D->F

Caption: Structure-property relationship in NLO Schiff bases.

Experimental Workflow for NLO Material Development

The development and characterization of this compound-based NLO materials follow a structured workflow, from synthesis to device application.

G A Synthesis of This compound Derivative B Purification and Crystal Growth A->B C Structural Characterization (FT-IR, NMR, X-ray) B->C D Linear Optical Properties (UV-Vis, Photoluminescence) C->D H Theoretical Modeling (DFT Calculations) C->H E Nonlinear Optical Characterization D->E F Second-Harmonic Generation (Kurtz-Perry) E->F Second-Order G Z-Scan Measurement (n₂, β) E->G Third-Order E->H I Structure-Property Relationship Analysis H->I J Material Optimization I->J J->A Iterative Refinement K Device Fabrication and Testing J->K

Caption: Workflow for developing this compound NLO materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Iminomethyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a condensation reaction between an aromatic aldehyde and an aniline derivative. Specifically, it can be formed by the reaction of 4-aminobenzaldehyde with a primary amine or the reaction of an aldehyde with 4-aminobenzylamine. The core of this reaction is the formation of a carbon-nitrogen double bond (C=N), also known as an imine or Schiff base.[1][2]

Q2: Why is water removal crucial for achieving a high yield?

A2: The formation of an imine is a reversible reaction, with water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (aldehyde and amine), thereby reducing the yield of the desired imine product.[1][2] Therefore, active removal of water is a critical step in maximizing the yield of this compound.

Q3: What are the common methods for water removal in imine synthesis?

A3: Several techniques can be employed to remove water from the reaction mixture:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method.[3]

  • Drying Agents: The use of anhydrous inorganic salts such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can effectively sequester water from the reaction medium.

  • Molecular Sieves: 4Å molecular sieves are particularly effective at trapping water molecules and are compatible with a wide range of reaction conditions.[3]

Q4: Is a catalyst always necessary for this synthesis?

A4: While the reaction can proceed without a catalyst, particularly under neat (solvent-free) conditions or with microwave irradiation, the use of an acid or base catalyst can significantly increase the reaction rate.[4] Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]

Q5: What are the advantages of using solvent-free (neat) reaction conditions?

A5: Solvent-free reactions offer several "green chemistry" advantages, including reduced solvent waste, potentially faster reaction times, and simpler work-up procedures. For the synthesis of aromatic imines, mixing the neat reactants and stirring, sometimes with gentle heating or under reduced pressure to remove water, can lead to high yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The equilibrium is not sufficiently shifted towards the product. 2. Hydrolysis of the product: The imine product is reacting with water and reverting to the starting materials.[1] 3. Low reactivity of starting materials: Steric hindrance or deactivating electronic effects on the aldehyde or aniline.1. Ensure efficient water removal: Use a Dean-Stark trap, add activated molecular sieves (4Å), or use a stoichiometric amount of a drying agent like anhydrous MgSO₄. 2. Work-up under anhydrous conditions: Use dry solvents and avoid exposure to atmospheric moisture during product isolation. 3. Increase reaction temperature: Gentle heating can help overcome activation energy barriers. 4. Add a catalyst: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid to accelerate the reaction.[3]
Presence of Unreacted Starting Materials in the Final Product 1. Insufficient reaction time. 2. Inefficient water removal. 3. Use of an inappropriate solvent. 1. Monitor the reaction by TLC: Continue the reaction until the starting material spots are no longer visible. 2. Improve water removal method: Switch from a drying agent to a Dean-Stark apparatus for more efficient water removal. 3. Optimize the solvent: While solvent-free is an option, solvents like toluene or THF can be effective. Ensure the solvent is anhydrous.
Product is an Oil or Gummy Solid Instead of Crystalline 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Residual solvent. 1. Purify the crude product: Attempt purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). 2. Recrystallization: Try recrystallizing the product from a suitable solvent system. Ethanol is often a good starting point for aromatic imines.[3] 3. Ensure complete removal of solvent: Dry the product under high vacuum to remove any residual solvent.
Formation of Side Products (e.g., Polymers or Discolored Material) 1. Side reactions of the aldehyde: Aldehydes can be prone to self-condensation or polymerization, especially under harsh conditions. 2. Oxidation of the aniline: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.1. Maintain moderate reaction temperatures: Avoid excessive heating. 2. Run the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation of the aniline starting material or product.

Data on Reaction Conditions for Aromatic Imine Synthesis

The following table summarizes various conditions reported for the synthesis of aromatic imines, which can be adapted for the synthesis of this compound.

AldehydeAmineCatalystSolventConditionsYield (%)Reference
BenzaldehydeAnilineNoneNoneStirring at room temperature, reduced pressureHigh(Adapted from[5])
p-Tolualdehydeo-ToluidineNoneNone1.5 h stirring, 3.0 h vacuum99%[6]
p-Tolualdehydem-ToluidineNoneNoneStirring, vacuum99%[6]
p-Tolualdehydep-ToluidineNoneNoneStirring, vacuum98%[6]
p-Anisaldehydeo-ToluidineNoneNoneStirring, vacuum99%[6]
Benzaldehydet-ButylamineAmberlyst® 15NoneRoom temperature, 2-4 h95%[7]
4-tert-ButylcyclohexanoneIsopropylamineNone (with molecular sieves)Anhydrous ether5 h stirring82%[3]
1-Benzyl-4-piperidoneAllylamineK₂CO₃Toluene60 °C, overnight97%[3]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from general procedures for solvent-free imine synthesis and is a good starting point for optimization.

Materials:

  • 4-Aminobenzaldehyde

  • Primary amine (e.g., benzylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum pump

Procedure:

  • To a clean, dry round-bottom flask, add 4-aminobenzaldehyde (1.0 eq).

  • Add the primary amine (1.0 - 1.1 eq) to the flask.

  • Begin stirring the mixture at room temperature. The reaction is often exothermic.

  • After an initial stirring period of 30 minutes, connect the flask to a vacuum pump to remove the water formed during the reaction.

  • Continue stirring under vacuum for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product can often be used directly or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Catalytic Synthesis of this compound with Azeotropic Water Removal

This protocol utilizes a catalyst and a Dean-Stark apparatus for efficient water removal.

Materials:

  • 4-Aminobenzaldehyde

  • Primary amine (e.g., aniline)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount, e.g., 0.01 eq)

  • Toluene (anhydrous)

  • Round-bottom flask, Dean-Stark apparatus, condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • To the flask, add 4-aminobenzaldehyde (1.0 eq), the primary amine (1.0 eq), and anhydrous toluene.

  • Add a catalytic amount of p-TsOH monohydrate.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminobenzaldehyde 4-Aminobenzaldehyde Mix_Reactants Mix Reactants 4-Aminobenzaldehyde->Mix_Reactants Primary_Amine Primary Amine Primary_Amine->Mix_Reactants Add_Catalyst Add Catalyst (Optional) Mix_Reactants->Add_Catalyst Heat_Reflux Heat/Stir Add_Catalyst->Heat_Reflux Water_Removal Water Removal (Dean-Stark/Drying Agent) Heat_Reflux->Water_Removal Cool_Reaction Cool to RT Water_Removal->Cool_Reaction Solvent_Removal Solvent Removal Cool_Reaction->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield? Check_Water_Removal Is water removal efficient? Low_Yield->Check_Water_Removal Yes Improve_Water_Removal Use Dean-Stark or fresh molecular sieves. Check_Water_Removal->Improve_Water_Removal No Check_Catalyst Is a catalyst being used? Check_Water_Removal->Check_Catalyst Yes High_Yield High Yield Achieved Improve_Water_Removal->High_Yield Add_Catalyst Add catalytic p-TsOH or acetic acid. Check_Catalyst->Add_Catalyst No Check_Reaction_Time Is the reaction complete? Check_Catalyst->Check_Reaction_Time Yes Add_Catalyst->High_Yield Monitor_TLC Monitor by TLC until starting material is consumed. Check_Reaction_Time->Monitor_TLC No Check_Hydrolysis Is the product hydrolyzing during work-up? Check_Reaction_Time->Check_Hydrolysis Yes Monitor_TLC->High_Yield Anhydrous_Workup Use anhydrous solvents and minimize exposure to moisture. Check_Hydrolysis->Anhydrous_Workup Yes Anhydrous_Workup->High_Yield

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Iminomethyl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 4-aminobenzaldehyde and an amine, typically ammonia or a primary amine. This reaction is reversible and involves the formation of a C=N double bond, characteristic of an imine (also known as a Schiff base).

Q2: What are the most common side products observed in this synthesis?

The formation of several side products can complicate the synthesis and purification of this compound. The most prevalent of these include:

  • Self-condensation products of 4-aminobenzaldehyde: The starting material, 4-aminobenzaldehyde, can react with itself, particularly in the presence of acid catalysts, to form polymeric Schiff bases. These are often observed as intractable tars or high-molecular-weight impurities.

  • Cannizzaro reaction products: Since 4-aminobenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields 4-aminobenzyl alcohol and 4-aminobenzoic acid.

  • Hydrolysis product: The imine product, this compound, is susceptible to hydrolysis, especially under acidic conditions, which will revert it back to 4-aminobenzaldehyde and the corresponding amine.

  • Polymerization products: Both the starting material and the final imine product can potentially undergo polymerization, leading to the formation of complex, high-molecular-weight byproducts.

Troubleshooting Guides

Problem 1: Low yield of this compound and formation of a tar-like substance.

Possible Cause: This is often due to the self-condensation of the starting material, 4-aminobenzaldehyde, which is catalyzed by acidic conditions.

Solutions:

  • pH Control: Carefully control the pH of the reaction. While imine formation can be acid-catalyzed, strongly acidic conditions can favor the self-condensation of 4-aminobenzaldehyde. A pH range of 5-6 is often optimal for imine formation.

  • Reaction Temperature: Avoid excessively high temperatures, as this can promote polymerization and side reactions.

  • Order of Reagent Addition: Add the amine to the 4-aminobenzaldehyde solution gradually to maintain a low concentration of the aldehyde, which can help minimize its self-reaction.

Problem 2: Presence of 4-aminobenzyl alcohol and 4-aminobenzoic acid in the product mixture.

Possible Cause: These are the products of the Cannizzaro reaction, which occurs when 4-aminobenzaldehyde is subjected to strongly basic conditions.

Solutions:

  • Avoid Strong Bases: If a base is required, use a mild, non-nucleophilic base instead of strong bases like sodium hydroxide or potassium hydroxide.

  • Work-up Procedure: During the work-up, neutralize the reaction mixture carefully to avoid creating a highly basic environment.

Problem 3: The final product appears to be contaminated with the starting material, 4-aminobenzaldehyde, after purification.

Possible Cause: This is likely due to the hydrolysis of the imine product back to the starting materials during work-up or purification. Aromatic imines are generally more stable than their aliphatic counterparts, but hydrolysis can still occur, especially in the presence of water and acid.

Solutions:

  • Anhydrous Conditions: Whenever possible, carry out the reaction and work-up under anhydrous conditions to minimize the presence of water.

  • Water Removal: To drive the equilibrium towards the imine product, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Purification Strategy: When using column chromatography, ensure the silica gel is neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine to prevent on-column hydrolysis. Recrystallization from a dry solvent is often a preferred method for purifying aromatic imines.

Data Presentation

The following table summarizes the potential side products and their formation conditions.

Side ProductFormation ConditionMolar Ratio (Theoretical)
Self-condensation Polymers of 4-aminobenzaldehydeAcidic conditionsVariable
4-aminobenzyl alcoholStrongly basic conditions (Cannizzaro reaction)1:1 with 4-aminobenzoic acid
4-aminobenzoic acidStrongly basic conditions (Cannizzaro reaction)1:1 with 4-aminobenzyl alcohol
4-aminobenzaldehyde (from hydrolysis)Acidic conditions in the presence of waterVariable
Polymers of this compoundCan occur under various conditions, often with heatVariable

Experimental Protocols

Synthesis of N-Benzylideneaniline (Model Protocol adaptable for this compound)

This protocol for a related aromatic imine can be adapted for the synthesis of this compound by substituting benzaldehyde with 4-aminobenzaldehyde and aniline with the desired amine (e.g., a solution of ammonia in an organic solvent).

Materials:

  • 4-aminobenzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Ethanol (for recrystallization)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzaldehyde in the anhydrous solvent.

  • Add a stoichiometric equivalent of the ammonia solution to the flask.

  • Add a drying agent (anhydrous MgSO₄ or molecular sieves) to the reaction mixture to remove the water formed.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting aldehyde), filter off the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol. Cool the solution slowly to allow for the formation of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Common Side Reactions 4-Aminobenzaldehyde 4-Aminobenzaldehyde Imine_Formation Imine_Formation 4-Aminobenzaldehyde->Imine_Formation + Amine Self_Condensation Self_Condensation 4-Aminobenzaldehyde->Self_Condensation Acid Catalyst Cannizzaro_Reaction Cannizzaro_Reaction 4-Aminobenzaldehyde->Cannizzaro_Reaction Strong Base This compound This compound Imine_Formation->this compound - H2O Hydrolysis Hydrolysis This compound->Hydrolysis + H2O, Acid Polymeric_Byproducts Polymeric_Byproducts Self_Condensation->Polymeric_Byproducts 4-Aminobenzyl_Alcohol 4-Aminobenzyl_Alcohol Cannizzaro_Reaction->4-Aminobenzyl_Alcohol 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Cannizzaro_Reaction->4-Aminobenzoic_Acid Hydrolysis->4-Aminobenzaldehyde

Caption: Main reaction and common side reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Product Yield? Start->Low_Yield Tar_Formation Tar-like Substance Present? Low_Yield->Tar_Formation Yes Cannizzaro_Products Alcohol/Acid Impurities Detected? Low_Yield->Cannizzaro_Products No Check_pH Control pH (5-6) Avoid Strong Acid Tar_Formation->Check_pH Yes Starting_Material_Contamination Starting Aldehyde in Product? Cannizzaro_Products->Starting_Material_Contamination No Check_Base Avoid Strong Base Careful Neutralization Cannizzaro_Products->Check_Base Yes Check_Water Use Anhydrous Conditions Remove Water (Dean-Stark/Drying Agent) Starting_Material_Contamination->Check_Water Yes

Technical Support Center: Purification of 4-(Iminomethyl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(Iminomethyl)aniline by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. 1. Inappropriate solvent choice.2. Insufficient solvent volume.1. Select a more suitable solvent. Ethanol or isopropanol are good starting points. Ensure the solvent is anhydrous to prevent hydrolysis.2. Gradually add more hot solvent in small increments until the solid dissolves.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated.3. Presence of impurities.1. Choose a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again.3. Consider pre-purification by another method if impurities are significant.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently cooled.3. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to increase the concentration of the product and allow it to cool again.2. Cool the solution in an ice-water bath.3. Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of this compound.
Low yield of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The product is partially hydrolyzed back to 4-aminobenzaldehyde and the corresponding aldehyde.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and filter the solution as quickly as possible.3. Ensure all solvents and glassware are scrupulously dry. Use of anhydrous solvents is highly recommended.
Product is still impure after recrystallization (e.g., presence of 4-aminobenzaldehyde). 1. Inappropriate solvent choice that does not effectively differentiate between the product and the impurity.2. Cooling the solution too quickly, trapping impurities in the crystal lattice.1. Perform solvent screening to find a solvent in which the impurity is either very soluble or very insoluble.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I prevent the hydrolysis of my this compound during recrystallization?

A2: Hydrolysis is a primary concern due to the lability of the imine bond in the presence of water. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents for the recrystallization. The workup should be performed efficiently to minimize the exposure of the compound to atmospheric moisture.

Q3: My NMR spectrum shows the presence of 4-aminobenzaldehyde after recrystallization. What should I do?

A3: The presence of 4-aminobenzaldehyde indicates either an incomplete initial reaction or hydrolysis of the imine product. If hydrolysis is suspected, repeat the recrystallization using strictly anhydrous conditions. If the impurity persists, it may be due to co-crystallization. In this case, trying a different solvent system is recommended.

Q4: How can I induce crystallization if my solution remains clear upon cooling?

A4: If crystals do not form spontaneously, you can try to induce nucleation. Gently scratching the inner wall of the flask at the liquid's surface with a glass rod can create a rough surface for crystals to form. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Data Presentation

Due to the lack of publicly available quantitative solubility data for this compound, the following table provides qualitative solubility information and guidance for solvent selection based on the properties of analogous aromatic imines.

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationNotes
Ethanol (anhydrous) Polar78Good Often used for recrystallizing aromatic imines. Good solubility when hot, and lower solubility when cold.
Isopropanol (anhydrous) Polar82Good Similar properties to ethanol and a good alternative.
Toluene Non-polar111Moderate Can be used, potentially in a mixed solvent system with an anti-solvent like hexane.
Hexane Non-polar69Poor (as a primary solvent) Likely to have low solubility even when hot. Can be used as an anti-solvent.
Water Very Polar100Unsuitable Will likely cause rapid hydrolysis of the imine bond.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using anhydrous isopropanol.

Materials:

  • Crude this compound

  • Anhydrous isopropanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous isopropanol. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot anhydrous isopropanol until the solid has completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the product in solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous isopropanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizations

experimental_workflow start Start dissolve Dissolve crude product in minimal hot anhydrous isopropanol start->dissolve hot_filtration Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath to maximize crystallization cool_slowly->ice_bath vacuum_filtration Isolate crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold anhydrous isopropanol vacuum_filtration->wash dry Dry purified crystals under vacuum wash->dry end End dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Recrystallization Issue no_crystals No crystals form upon cooling start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield impure_product Product remains impure start->impure_product too_much_solvent Too much solvent used? no_crystals->too_much_solvent supersaturated Supersaturated solution? oiling_out->supersaturated check_mother_liquor Product in mother liquor? low_yield->check_mother_liquor cooling_rate Cooled too quickly? impure_product->cooling_rate boil_off Boil off excess solvent too_much_solvent->boil_off Yes induce_nucleation Induce nucleation (scratch/seed crystal) too_much_solvent->induce_nucleation No add_solvent Add more hot solvent and reheat supersaturated->add_solvent Yes concentrate_filtrate Concentrate filtrate for second crop check_mother_liquor->concentrate_filtrate Yes check_hydrolysis Possible hydrolysis? check_mother_liquor->check_hydrolysis No use_anhydrous Ensure anhydrous conditions check_hydrolysis->use_anhydrous Yes cool_slower Cool solution more slowly cooling_rate->cool_slower Yes wrong_solvent Inappropriate solvent? cooling_rate->wrong_solvent No solvent_screen Perform solvent screening wrong_solvent->solvent_screen Yes

Caption: Troubleshooting workflow for recrystallization issues.

Troubleshooting low yield in Schiff base condensation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during Schiff base condensation reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

Question: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of unreacted starting materials. What should I do?

Answer:

An incomplete reaction is a common issue in Schiff base synthesis, which is an equilibrium reaction.[1][2] To drive the reaction forward, consider the following steps:

  • Water Removal: The formation of a Schiff base produces water.[1][2] If this water is not removed, it can hydrolyze the imine product back to the starting amine and carbonyl compound, thus lowering the yield.[1][3]

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, to continuously remove water as it is formed.[4][5][6][7]

    • Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Common choices include anhydrous magnesium sulfate (MgSO₄), activated 4Å molecular sieves, or dehydrating solvents like trimethyl orthoformate.[3]

  • Catalyst Optimization: While many Schiff base reactions proceed without a catalyst, catalysis can significantly improve the reaction rate and yield.[6]

    • Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA), can accelerate the reaction.[8][9] However, a low pH can protonate the amine, rendering it non-nucleophilic and halting the reaction.[3]

    • Base Catalysis: In some cases, a base catalyst may be beneficial.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11][12] If the reaction has stalled at room temperature, gentle heating or refluxing may be required to achieve completion.[13] For reactions involving less reactive ketones, longer reaction times (24-72 hours) may be necessary.[14]

  • Reactant Purity: Ensure your starting aldehyde/ketone and amine are pure. Impurities can interfere with the reaction.[15]

Here is a general troubleshooting workflow for an incomplete reaction:

G start Incomplete Reaction (Starting Material Remaining) check_water Is water being actively removed? start->check_water add_drying Add dehydrating agent (e.g., molecular sieves) or use Dean-Stark apparatus. check_water->add_drying No check_catalyst Is a catalyst being used? check_water->check_catalyst Yes add_drying->check_catalyst add_catalyst Add catalytic amount of acid (e.g., acetic acid, p-TSA). check_catalyst->add_catalyst No check_time_temp Have reaction time and temperature been optimized? check_catalyst->check_time_temp Yes add_catalyst->check_time_temp increase_time_temp Increase reaction time or temperature. Continue monitoring by TLC. check_time_temp->increase_time_temp No check_purity Are reactants pure? check_time_temp->check_purity Yes increase_time_temp->check_purity purify_reactants Purify starting materials. check_purity->purify_reactants No end_node Reaction should proceed to completion. check_purity->end_node Yes purify_reactants->end_node

Troubleshooting workflow for incomplete Schiff base condensation.

Question: I obtained a brownish, oily, or sticky product instead of the expected crystalline solid. How can I purify my product?

Answer:

Obtaining an oily product is a common issue and can be due to several factors, including the presence of impurities, residual solvent, or the inherent nature of the product itself.[16][17]

  • Check for Impurities: The most common reason for a product "oiling out" is the presence of small amounts of impurities, such as unreacted starting materials.[17]

    • Purification: Column chromatography is a standard method to separate the desired Schiff base from impurities.[13] However, be aware that some Schiff bases are sensitive to the acidic nature of silica gel and may decompose on the column.[1][14] In such cases, using deactivated silica (by adding a small amount of triethylamine to the eluent) or using a different stationary phase like alumina can be beneficial.[1]

    • Washing: If one of the starting materials is in excess, it can be removed by washing. For instance, excess amine can be removed by washing with a dilute acid solution, and excess aldehyde can be removed by washing with a dilute sodium bisulfite solution.

  • Remove Residual Solvent: Solvents, especially high-boiling ones, can be difficult to remove completely and may result in an oily product.[18]

    • High Vacuum: Place the product under a high vacuum for an extended period to remove any remaining solvent.[18]

    • Trituration: Dissolve the oily product in a small amount of a suitable solvent, then add a non-solvent to precipitate the product as a solid. Sonication during this process can sometimes induce crystallization.[18]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the crystalline product, add a seed crystal to the oil to induce crystallization.

    • Recrystallization: Attempt recrystallization from a different solvent system. It may be necessary to try several solvents to find one that yields a crystalline product.[17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Schiff base condensation reaction?

The optimal pH for Schiff base formation is typically mildly acidic, around 4-5.[19] The acid catalyzes the dehydration of the carbinolamine intermediate. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction. If the pH is too high (neutral or alkaline), the dehydration step is slow and becomes the rate-limiting step.[3]

Q2: How can I effectively remove the water produced during the reaction?

Water removal is crucial for achieving a high yield as it shifts the reaction equilibrium towards the product.[1][3] Here are some common methods:

MethodDescription
Dean-Stark Apparatus Used with a water-immiscible solvent (e.g., toluene). The solvent-water azeotrope boils, condenses, and collects in the side arm, with the denser water separating to the bottom.[4][5][6][7]
Molecular Sieves 4Å molecular sieves are effective at trapping water molecules. They are added directly to the reaction flask.[14]
Anhydrous Salts Anhydrous salts like MgSO₄ can be used as in-situ drying agents.
Dehydrating Solvents Solvents like trimethyl orthoformate or tetramethyl orthosilicate can be used to chemically remove water.[3]

Q3: My Schiff base is unstable and decomposes during purification. What can I do?

Schiff bases can be sensitive to hydrolysis, especially in the presence of acid.[1][14] If your product is decomposing on a silica gel column, consider these alternatives:

  • Use the crude product directly if it is sufficiently pure for the next step.[14]

  • Use a deactivated stationary phase for chromatography, such as alumina or silica gel treated with triethylamine.[1]

  • Purify by recrystallization from a suitable solvent to avoid prolonged contact with silica gel.[13]

  • Gel Permeation Chromatography (GPC) can be a useful purification method for larger molecular weight Schiff bases.[1]

Q4: Can I monitor the progress of my Schiff base reaction?

Yes, Thin Layer Chromatography (TLC) is an excellent way to monitor the reaction.[10][11][12] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A "cospot," where the reaction mixture is spotted on top of the starting material, can help to resolve spots with similar Rf values.[12] Be aware that some Schiff bases can hydrolyze on the acidic surface of a standard silica TLC plate, which might give a false indication of remaining starting material.[14] Using TLC plates deactivated with triethylamine can mitigate this issue.[3]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base using a Dean-Stark Apparatus

This protocol is a general method for synthesizing Schiff bases where water is removed azeotropically.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flame-dry all glassware before use to remove any adsorbed water.

  • Reagents: To the round-bottom flask, add the aldehyde (1 equivalent), the primary amine (1 equivalent), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 10 mL per gram of aldehyde).

  • Reaction: Heat the reaction mixture to reflux using an oil bath. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap and by TLC analysis. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of a Schiff Base

Microwave-assisted synthesis can often reduce reaction times and improve yields.

  • Preparation: In a microwave reaction vessel, combine the aldehyde (1 equivalent), the primary amine (1 equivalent), and a catalytic amount of glacial acetic acid. If a solvent is used, a polar solvent like ethanol is a common choice.

  • Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation may be necessary.

  • Workup: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified.

Data Presentation

The choice of reaction conditions can significantly impact the yield of a Schiff base synthesis. The following table summarizes a comparison of yields for the synthesis of di-Schiff's bases using a conventional heating method in benzene versus a green chemistry approach using water as the solvent.[5]

Aldehyde Substituent (R)Reaction Time (Benzene, hrs)Yield (Benzene, %)Reaction Time (Water, hrs)Yield (Water, %)
4-CH₃O882285
H880383
4-Cl860180
4-F8722.584
4-(CH₃)₂N881284
4-OH892195

This data clearly demonstrates that for these particular substrates, using water as a solvent not only provides a greener alternative but also significantly reduces reaction times and, in most cases, improves the product yield.[5]

Visualizations

The mechanism of acid-catalyzed Schiff base formation involves several key steps. Understanding this pathway is essential for troubleshooting.

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Protonation of Hydroxyl cluster_4 Step 5: Elimination of Water cluster_5 Step 6: Deprotonation Aldehyde Aldehyde/Ketone (R₂C=O) Protonated_Carbonyl Protonated Carbonyl (R₂C=OH⁺) Aldehyde->Protonated_Carbonyl + H_plus H⁺ Intermediate1 Intermediate Protonated_Carbonyl->Intermediate1 + Amine Protonated_Carbonyl->Intermediate1 Amine Primary Amine (R'NH₂) Carbinolamine Carbinolamine (Hemiaminal) Intermediate1->Carbinolamine - H⁺ Intermediate1->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Carbinolamine->Protonated_Carbinolamine Iminium_ion Iminium Ion (R₂C=N⁺HR') Protonated_Carbinolamine->Iminium_ion - H₂O Protonated_Carbinolamine->Iminium_ion Schiff_Base Schiff Base (Imine) (R₂C=NR') Iminium_ion->Schiff_Base - H⁺ Iminium_ion->Schiff_Base Water H₂O

Mechanism of acid-catalyzed Schiff base formation.

References

Technical Support Center: Optimizing Metal Complexation of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and metal complexation of 4-(Iminomethyl)aniline and related Schiff base ligands.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Issue 1: Low or No Yield of this compound (Schiff Base Ligand)

  • Question: I am getting a very low yield, or no product at all, during the synthesis of this compound from 4-aminobenzaldehyde and aniline. What could be the problem?

  • Answer: Low yields in Schiff base synthesis are a common issue. The formation of the imine bond is a reversible reaction, and several factors can prevent the equilibrium from shifting towards the product.[1][2] Here are the most likely causes and their solutions:

    • Presence of Water: The condensation reaction that forms the imine releases water as a byproduct.[3] If this water is not removed, the equilibrium will not favor product formation.[4]

      • Solution: Actively remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus during reflux, or by adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction.[2][5]

    • Incorrect pH: The reaction is often catalyzed by a small amount of acid or base.[6] If the conditions are too acidic, the aniline starting material will be protonated, rendering it non-nucleophilic.[7] If the conditions are too basic, the reaction may not proceed efficiently.

      • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.[1] The optimal pH is typically mildly acidic.[8]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. Ketones, in particular, require longer reaction times than aldehydes.[3]

      • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for several hours is a common practice.[4][9] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7]

    • Steric Hindrance: While not a major issue for this compound, highly substituted aldehydes or anilines can slow down the reaction rate.

      • Solution: In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.[4]

Issue 2: Difficulty in Purifying the Schiff Base Ligand

  • Question: My crude this compound product is impure, and I'm having trouble purifying it. Column chromatography on silica gel seems to be decomposing my product.

  • Answer: Schiff bases can be prone to hydrolysis, especially in the presence of acidic media like silica gel.[4]

    • Solution 1: Recrystallization: This is often the preferred method for purifying Schiff bases.[1] Choose a solvent system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water.

    • Solution 2: Alternative Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral or basic alumina.[10] Alternatively, deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent can help prevent product decomposition.[4]

    • Solution 3: Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Issue 3: Low Yield or Incomplete Formation of the Metal Complex

  • Question: The reaction between my this compound ligand and the metal salt is not proceeding to completion, resulting in a low yield of the metal complex.

  • Answer: Several factors can influence the efficiency of metal complexation.

    • Choice of Solvent: The solvent must be able to dissolve both the Schiff base ligand and the metal salt to allow for an effective reaction.[11] Methanol and ethanol are commonly used solvents for this purpose.[12][13]

    • Reaction Conditions: Refluxing the reaction mixture for an adequate amount of time is typically required to facilitate complex formation.[11] The optimal reaction time can vary depending on the specific metal and ligand.

    • Stoichiometry: Ensure the correct molar ratio of ligand to metal salt is used. For many divalent transition metals, a 2:1 ligand-to-metal ratio is common for bidentate ligands, but 1:1 complexes can also form.[13][14]

    • pH of the Solution: The pH of the reaction medium can be crucial. For the deprotonation of some Schiff base ligands to occur for complexation, a basic medium might be required. A few drops of a non-coordinating base can be added to facilitate the reaction.

Issue 4: Characterization of the Metal Complex is Inconclusive

  • Question: I have synthesized a product that I believe is the metal complex, but the spectroscopic data is ambiguous. How can I confirm the formation of the complex?

  • Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of Schiff base metal complexes.[15]

    • Infrared (IR) Spectroscopy: The C=N (imine) stretching frequency in the IR spectrum is a key indicator of complexation. This peak, typically found around 1600-1650 cm⁻¹ in the free ligand, will shift (usually to a lower wavenumber, e.g., 1550-1580 cm⁻¹) upon coordination of the imine nitrogen to the metal center.[11]

    • UV-Visible Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Visible spectrum, such as d-d transitions or metal-ligand charge transfer (MLCT) bands, which confirm coordination.[11][14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR can provide detailed structural information. Shifts in the signals of the protons and carbons near the coordination sites (the imine group) are indicative of complex formation.[11][16]

    • Elemental Analysis: This technique provides the percentage composition of C, H, and N in your compound, which can be compared to the calculated values for the expected complex structure to confirm its stoichiometry.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing this compound metal complexes?

A1: A common and effective method is the direct reaction of the pre-formed this compound ligand with a metal salt in an appropriate solvent, such as methanol or ethanol.[11] The mixture is typically refluxed for several hours to ensure complete complex formation.[16] Alternatively, a "one-pot" synthesis can be employed where the aldehyde, aniline, and metal salt are all reacted together in a single step.[11]

Q2: How do I choose the appropriate metal salt for complexation?

A2: The choice of metal salt depends on the desired properties of the final complex. Transition metals like copper, nickel, cobalt, and zinc are frequently used.[11] Metal chlorides, acetates, or nitrates are common starting materials as they are often soluble in alcohols.[12][16]

Q3: How can I determine the stability of my synthesized metal complex?

A3: The stability of a metal complex can be assessed in several ways. Thermogravimetric analysis (TGA) can determine the decomposition temperature of the complex, providing an indication of its thermal stability.[11] The stability of the complex in solution can be investigated by monitoring its UV-Vis spectrum over time; changes in the spectrum may indicate decomposition or ligand exchange. Potentiometric titrations can be used to determine the stability constants of the metal complexes in solution.

Q4: What are the key safety precautions to take during these experiments?

A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when heating flammable solvents. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for this compound and its Metal Complexes

StepReactantsSolventCatalyst/ConditionsTypical YieldReference(s)
Ligand Synthesis 4-aminobenzaldehyde, AnilineEthanolCatalytic acetic acid, Reflux70-90%
Ligand Synthesis 4-aminobenzaldehyde, AnilineTolueneDean-Stark trap, Reflux>80%[4]
Metal Complexation This compound, CuCl₂·2H₂OEthanolReflux, 10h~70%[16]
Metal Complexation This compound, CoCl₂·6H₂OEthanolReflux, 10h~65%[16]
Metal Complexation This compound, NiCl₂·6H₂OEthanolReflux, 10h~68%[16]
Metal Complexation This compound, ZnCl₂EthanolReflux, 10h~75%[16]

Table 2: Characteristic Spectroscopic Shifts Upon Metal Complexation

Spectroscopic TechniqueFunctional GroupFree Ligand (Typical Range)Metal Complex (Typical Range)Key ObservationReference(s)
IR Spectroscopy C=N (Imine)1600-1650 cm⁻¹1550-1580 cm⁻¹Shift to lower wavenumber[11]
¹H NMR Spectroscopy -CH=N- (Imine Proton)δ 8.0-9.0 ppmShift downfield or upfieldChange in chemical environment[16]
UV-Visible Spectroscopy Ligand/Complexπ→π* and n→π* transitionsAppearance of d-d or MLCT bandsNew absorption bands[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound (Schiff Base Ligand)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzaldehyde (1 equivalent) in absolute ethanol.

  • Addition of Aniline: To this solution, add aniline (1 equivalent) dropwise while stirring.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Characterize the purified product by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: General Procedure for Metal Complexation of this compound

  • Ligand Solution: Dissolve the purified this compound (2 equivalents) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1 equivalent) in the same solvent.

  • Reaction: Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. A precipitate of the metal complex should form.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated metal complex and wash it several times with the solvent to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over a suitable drying agent.

  • Characterization: Characterize the final metal complex using IR, UV-Vis spectroscopy, and elemental analysis.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complexation cluster_char Characterization reactants 4-Aminobenzaldehyde + Aniline dissolve Dissolve in Ethanol reactants->dissolve reflux Add Catalyst & Reflux dissolve->reflux purify_ligand Cool, Filter & Recrystallize reflux->purify_ligand ligand Pure this compound purify_ligand->ligand mix Mix Ligand and Metal Salt ligand->mix char_ligand IR, NMR ligand->char_ligand metal_salt Metal Salt Solution metal_salt->mix reflux_complex Reflux mix->reflux_complex purify_complex Cool, Filter & Wash reflux_complex->purify_complex complex Metal Complex purify_complex->complex char_complex IR, UV-Vis, Elemental Analysis complex->char_complex

Caption: Experimental workflow for synthesis and complexation.

troubleshooting_low_yield start Low Schiff Base Yield check_water Is water being removed? start->check_water add_drying Add Dean-Stark or a drying agent. check_water->add_drying No check_catalyst Is a catalyst present? check_water->check_catalyst Yes add_drying->check_catalyst add_catalyst Add catalytic amount of weak acid. check_catalyst->add_catalyst No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes add_catalyst->check_conditions increase_conditions Increase reflux time and/or temperature. check_conditions->increase_conditions No monitor_tlc Monitor reaction by TLC. check_conditions->monitor_tlc Yes

Caption: Troubleshooting decision tree for low Schiff base yield.

coordination_diagram cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M N1_imine N M->N1_imine Coordination Bond N2_amine N M->N2_amine Coordination Bond C1_imine C N1_imine->C1_imine H1_imine H C1_imine->H1_imine C1_aniline C1_imine->C1_aniline N1_amine N C1_aniline->N1_amine H1_amine1 H N1_amine->H1_amine1 H1_amine2 H N1_amine->H1_amine2 N2_imine N C2_imine C N2_imine->C2_imine H2_imine H C2_imine->H2_imine C2_aniline C2_imine->C2_aniline C2_aniline->N2_amine H2_amine1 H N2_amine->H2_amine1 H2_amine2 H N2_amine->H2_amine2

Caption: Metal coordination to this compound.

References

How to prevent hydrolysis of 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 4-(Iminomethyl)aniline.

Troubleshooting Hydrolysis of this compound

This section addresses common issues encountered during the synthesis, workup, purification, and storage of this compound, providing solutions to minimize or prevent hydrolysis.

Problem Potential Cause Recommended Solution
Product decomposes during aqueous workup. The imine is exposed to acidic or basic aqueous conditions, which catalyze hydrolysis.- Use a biphasic workup with a neutral aqueous layer (e.g., brine) and an organic solvent. - Minimize the contact time with the aqueous phase. - If an acidic or basic wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.
Low yield of imine after synthesis. The equilibrium of the condensation reaction favors the starting materials due to the presence of water.- Use a Dean-Stark apparatus to azeotropically remove water during the reaction. - Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.[1] - Conduct the reaction in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of the product during column chromatography. The silica gel or alumina stationary phase can be acidic, promoting hydrolysis of the acid-sensitive imine.- Deactivate the stationary phase by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase, such as neutral alumina. - Opt for alternative purification methods like recrystallization from a non-protic solvent, if possible.
Product degrades upon storage. Exposure to atmospheric moisture and acidic/basic impurities can lead to hydrolysis over time.- Store the purified this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - For long-term storage, keep the container in a desiccator at low temperatures (e.g., in a refrigerator or freezer).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of instability for this compound, a type of imine or Schiff base, is its susceptibility to hydrolysis. The C=N double bond is reactive towards water, and this reaction is catalyzed by both acids and bases, leading to the cleavage of the imine back to its constituent aldehyde and amine.

Q2: How does pH affect the stability of this compound?

A2: The stability of imines like this compound is highly dependent on pH. Acidic conditions can protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[1] While imine formation is often optimal around a pH of 4-5, strongly acidic conditions (pH < 4) generally accelerate hydrolysis.[2] In strongly basic conditions, the hydroxide ion can also act as a nucleophile and attack the imine carbon, leading to hydrolysis. The rate of hydrolysis is generally at a minimum in the neutral to slightly alkaline pH range.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and air. Storing the container in a desiccator can provide additional protection against humidity.

Quantitative Data on Imine Stability

Table 1: Effect of pH on the Half-life of N-Salicylidene-m-chloroaniline Hydrolysis at 30°C

pHHalf-life (t½) in minutes
2.86~5
4.15~15
5.21~30
7.35~35
10.22~35
11.42~10
12.30~5

Data extrapolated from kinetic studies on N-salicylidene-m-chloroaniline, which demonstrates the general trend of imine stability with respect to pH.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimal Hydrolysis

This protocol outlines a method for the synthesis of this compound that minimizes the presence of water to drive the reaction towards the product and reduce hydrolysis.

Materials:

  • 4-Aminobenzaldehyde

  • Aniline

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add 4-aminobenzaldehyde (1 equivalent) and anhydrous toluene.

  • Add aniline (1 equivalent) to the stirring solution.

  • Add a dehydrating agent, such as anhydrous MgSO₄ (1.5 equivalents) or activated 4Å molecular sieves.[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Filter off the dehydrating agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a dry, non-protic solvent (e.g., anhydrous hexane or cyclohexane).

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Imine This compound (Imine) ProtonatedImine Protonated Imine Imine->ProtonatedImine + H⁺ Carbinolamine Carbinolamine Intermediate ProtonatedImine->Carbinolamine + H₂O Products_acid 4-Aminobenzaldehyde + Aniline Carbinolamine->Products_acid - H⁺ Imine_base This compound (Imine) Carbinolamine_anion Carbinolamine Anion Imine_base->Carbinolamine_anion + OH⁻ Products_base 4-Aminobenzaldehyde + Aniline Carbinolamine_anion->Products_base + H₂O, -OH⁻

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Experimental_Workflow start Start: Synthesis reactants 4-Aminobenzaldehyde + Aniline + Anhydrous Solvent start->reactants dehydrating_agent Add Dehydrating Agent (e.g., MgSO₄ or Molecular Sieves) reactants->dehydrating_agent reflux Reflux under Inert Atmosphere dehydrating_agent->reflux workup Workup: Filter and Evaporate Solvent reflux->workup purification Purification: Recrystallization from Anhydrous Solvent workup->purification storage Storage: Solid, Inert Atmosphere, Cool and Dry purification->storage

Caption: Recommended experimental workflow for minimizing hydrolysis of this compound.

Stability_Factors cluster_destabilizing Factors Decreasing Stability (Promoting Hydrolysis) cluster_stabilizing Factors Increasing Stability Stability This compound Stability Water Presence of Water Stability->Water Acid Acidic Conditions (pH < 7) Stability->Acid Base Basic Conditions (pH > 7) Stability->Base High_Temp Elevated Temperature Stability->High_Temp Anhydrous Anhydrous Conditions Stability->Anhydrous Neutral_pH Neutral pH Stability->Neutral_pH Low_Temp Low Temperature Stability->Low_Temp Inert_Atmosphere Inert Atmosphere Stability->Inert_Atmosphere

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Resolving NMR Peak Overlaps in 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving NMR peak overlaps in the spectrum of 4-(Iminomethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common spectral challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound, and where is peak overlap likely to occur?

A1: The 1H NMR spectrum of this compound is expected to show signals for the imine proton, the aniline N-H protons, and the aromatic protons on the benzene ring. Based on data from the structurally similar compound 4-aminobenzaldehyde, the aromatic region is highly susceptible to peak overlap.[1][2]

The protons on the benzene ring form an AA'BB' system, which often appears as two complex multiplets or two apparent doublets.[3][4] The protons ortho to the amino group (H-2, H-6) are expected to be shielded and appear upfield, while the protons ortho to the iminomethyl group (H-3, H-5) will be deshielded and appear downfield. The imine proton (H-7) will appear as a singlet further downfield, and the amine protons (N-H) will likely be a broad singlet that can exchange with D2O.

Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-2, H-66.6 - 6.8Doublet (d)Likely to overlap, creating a complex multiplet.
H-3, H-57.5 - 7.7Doublet (d)May overlap with each other, especially at lower field strengths.
H-7 (Imine)8.4 - 8.6Singlet (s)Generally a sharp, distinct peak.
NH2Variable (e.g., 5.8)Broad Singlet (br s)Chemical shift is concentration and solvent dependent; will disappear upon D2O exchange.[1]

These are estimated values and can vary based on solvent, concentration, and instrument parameters.

The primary challenge is resolving the signals of the aromatic protons (H-2, H-6 and H-3, H-5), which are likely to be close in chemical shift and coupled to each other, leading to complex and overlapping multiplets.

Troubleshooting Guides

Issue 1: Overlapping Aromatic Proton Signals

If the aromatic protons in the 1H NMR spectrum of your this compound sample are overlapping and difficult to interpret, here are several techniques you can employ to resolve them.

Experimental Protocol:

  • Prepare a standard concentration of your this compound sample in a common deuterated solvent (e.g., CDCl3).

  • Acquire a standard 1H NMR spectrum.

  • If peak overlap is observed in the aromatic region, prepare new samples of the same concentration in different deuterated solvents. Good alternatives include:

    • Benzene-d6: The aromatic solvent can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) by interacting with the solute, often spreading out the signals of the aromatic protons.

    • DMSO-d6: This polar, hydrogen-bond accepting solvent can also alter the chemical shifts of the aromatic and amine protons.[1]

    • Acetone-d6: Another polar aprotic solvent that can provide different chemical shift dispersion.

  • Acquire 1H NMR spectra in each new solvent and compare the resolution of the aromatic signals.

Troubleshooting Workflow: Changing Solvents

Start Overlapping Aromatic Signals Solvent Change NMR Solvent (e.g., Benzene-d6, DMSO-d6) Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire Resolved Peaks Resolved Acquire->Resolved NotResolved Peaks Still Overlap Acquire->NotResolved

Caption: Workflow for resolving peak overlap by changing the NMR solvent.

If changing the solvent is not sufficient, 2D NMR techniques can provide the necessary resolution by spreading the signals into a second dimension.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it will help to identify which aromatic protons are coupled, confirming the AA'BB' system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This is extremely useful for definitively assigning the proton signals if the carbon signals are resolved.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to confirm the assignments of both proton and carbon signals.

Experimental Protocol (General for 2D NMR):

  • Prepare a moderately concentrated sample of this compound in a suitable deuterated solvent.

  • Set up and run the desired 2D NMR experiment (COSY, HSQC, or HMBC) according to the spectrometer's standard parameters.

  • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the cross-peaks to establish correlations and resolve the overlapping signals.

Logical Relationship: 2D NMR for Peak Resolution

cluster_1D 1D NMR cluster_2D 2D NMR Techniques Overlap Overlapping Aromatic Proton Signals COSY COSY (H-H Coupling) Overlap->COSY HSQC HSQC (Direct H-C Correlation) Overlap->HSQC HMBC HMBC (Long-Range H-C Correlation) Overlap->HMBC Resolution Resolved Peak Assignments COSY->Resolution HSQC->Resolution HMBC->Resolution

Caption: Using 2D NMR techniques to resolve overlapping signals from 1D NMR.

Issue 2: Broad or Disappearing Amine (NH2) Signal

Q2: The signal for my amine (NH2) protons is very broad or seems to be missing. What is happening?

A2: The protons on a nitrogen atom are often subject to chemical exchange with other labile protons in the sample (like traces of water) and can also undergo quadrupole broadening. This often results in a broad singlet in the 1H NMR spectrum. The chemical shift of these protons is also highly dependent on solvent, concentration, and temperature.

Troubleshooting Steps:

  • D2O Exchange: To confirm the signal is from the amine protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the signal will disappear.

  • Lower the Temperature: Cooling the sample can sometimes slow down the exchange rate and sharpen the amine signal.

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.

Experimental Protocol: D2O Exchange

  • Acquire a standard 1H NMR spectrum of your this compound sample.

  • Carefully add one to two drops of D2O to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra to identify the signal that has disappeared or significantly diminished in intensity; this is the amine proton signal.

Summary of Predicted 13C NMR Chemical Shifts

For a comprehensive analysis, particularly when using HSQC and HMBC, it is helpful to have an idea of the expected 13C chemical shifts.

CarbonPredicted Chemical Shift (ppm)Notes
C-1152 - 155Carbon attached to the amino group.[2]
C-2, C-6113 - 115Carbons ortho to the amino group.[2]
C-3, C-5130 - 132Carbons ortho to the iminomethyl group.[2]
C-4125 - 128Carbon attached to the iminomethyl group.[2]
C-7 (Imine)160 - 163Imine carbon.[1]

These are estimated values based on 4-aminobenzaldehyde and can vary.

References

Technical Support Center: Overcoming Solubility Challenges of 4-(Iminomethyl)aniline Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Iminomethyl)aniline complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound complex has poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common issue with Schiff base complexes due to their often hydrophobic nature. Initial steps to address this include:

  • Solvent Screening: Test the solubility in a range of organic solvents. Many Schiff base complexes are soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2]

  • pH Adjustment: The solubility of complexes with basic aniline moieties can be pH-dependent. In acidic conditions, the aniline nitrogen can be protonated, increasing aqueous solubility.[3]

  • Literature Review: Search for literature on similar this compound complexes to see which solvents and conditions have been used successfully.

Q2: I need to use my complex in a biological assay that requires an aqueous buffer. What strategies can I employ to improve its solubility?

A2: For biological assays, it's crucial to use biocompatible methods. Consider the following approaches:

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly water-soluble drug.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[3] This process, known as micellar solubilization, is widely used in pharmaceutical formulations.[7]

  • Hydrotropy: This method involves adding a large amount of a second solute, known as a hydrotrope, to increase the aqueous solubility of the primary solute.[1][2][8][9] Hydrotropes such as sodium benzoate and sodium citrate can be effective.[2][8]

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier to enhance its dissolution rate.

Q3: Are there any structural modifications I can make to the ligand to improve the complex's solubility?

A3: Yes, modifying the this compound ligand is a proactive approach. Introducing polar functional groups to the ligand backbone can enhance the water solubility of the resulting metal complex. Examples of such groups include:

  • Sulfonate groups

  • Hydroxyl groups

  • Carboxylate groups

  • Ammonium or imidazole groups

Troubleshooting Guides

Issue 1: The complex precipitates when I dilute my organic stock solution into an aqueous buffer.

Cause: This is a common occurrence when the concentration of the organic solvent is not sufficient to keep the complex dissolved in the final aqueous solution.

Solutions:

  • Optimize Co-solvent Concentration: Experiment with different final concentrations of your organic solvent in the aqueous buffer. It's a balance between maintaining solubility and ensuring the solvent concentration is low enough not to interfere with your experiment.

  • Use a Surfactant: Add a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) to the aqueous buffer before adding your complex stock solution. The surfactant can help to keep the complex solubilized.

  • Prepare a Solid Dispersion: Formulating your complex as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and solubility in aqueous media.

Issue 2: The complex is only soluble in harsh organic solvents like DMSO, which are not ideal for my application.

Cause: The inherent hydrophobicity of the complex limits its solubility in less aggressive solvents.

Solutions:

  • Explore Solvent Mixtures: Investigate the solubility in binary or ternary solvent mixtures. Sometimes a combination of solvents can provide the desired solubility at milder conditions.

  • Hydrotropic Solubilization: Test the effect of adding hydrotropes to more benign solvents to enhance the solubility of your complex.

  • Inclusion Complexation: Consider forming an inclusion complex with cyclodextrins. The hydrophobic cavity of the cyclodextrin can encapsulate the poorly soluble guest molecule, while the hydrophilic exterior improves aqueous solubility.[9]

Data Presentation

Table 1: Qualitative Solubility of a Representative this compound Schiff Base and its Metal Complexes.

SolventLigand SolubilityMetal Complex Solubility
WaterInsoluble[9]Insoluble[1][2][8]
MethanolSoluble[1]Slightly Soluble[1][2]
EthanolSoluble[1]Slightly Soluble[2]
AcetoneSlightly Soluble[1]Slightly Soluble[1]
ChloroformSlightly Soluble[1]Soluble[2]
DichloromethaneNot ReportedNot Reported
Diethyl EtherInsoluble[1]Not Reported
AcetonitrileInsoluble[1]Not Reported
Dimethylformamide (DMF)Soluble[9]Soluble[1][4]
Dimethyl Sulfoxide (DMSO)Soluble[9]Soluble[1][2]

Table 2: Template for Quantitative Solubility Enhancement Data.

Enhancement MethodAgent/Co-solventConcentrationMeasured Solubility (mg/mL)Fold Increase
Co-solvencyEthanol10% (v/v) in waterUser DataUser Data
Co-solvencyPEG 40010% (v/v) in waterUser DataUser Data
Micellar SolubilizationTween 801% (w/v) in waterUser DataUser Data
HydrotropySodium Benzoate2 M in waterUser DataUser Data

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound complex in a suitable water-miscible organic solvent (e.g., ethanol, DMSO).

  • Co-solvent Screening: In separate vials, prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Add an excess amount of the complex to each co-solvent mixture.

  • Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved complex.

  • Analysis: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved complex using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Protocol 2: Micellar Solubilization using a Surfactant
  • Surfactant Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of a selected surfactant (e.g., Tween 80, SDS) above and below its critical micelle concentration (CMC).

  • Solubility Determination: Add an excess amount of the this compound complex to each surfactant solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Sample Preparation: Centrifuge the vials to separate the undissolved solid.

  • Analysis: Withdraw a known volume of the supernatant, dilute as necessary, and quantify the complex concentration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocol Experimental Protocol cluster_outcome Desired Outcome Problem Poorly Soluble Complex Cosolvency Co-solvency Problem->Cosolvency Micellar Micellar Solubilization Problem->Micellar Hydrotropy Hydrotropy Problem->Hydrotropy SolidDispersion Solid Dispersion Problem->SolidDispersion Screening Screen Agents & Concentrations Cosolvency->Screening Micellar->Screening Hydrotropy->Screening SolidDispersion->Screening Equilibration Equilibration (24-48h) Screening->Equilibration Separation Separation of Undissolved Solid Equilibration->Separation Analysis Analysis of Soluble Fraction Separation->Analysis Outcome Optimized Soluble Formulation Analysis->Outcome

Caption: Workflow for addressing solubility issues of this compound complexes.

logical_relationship Complex This compound Complex Hydrophobic Hydrophobic Nature Complex->Hydrophobic PoorSolubility Poor Aqueous Solubility Hydrophobic->PoorSolubility Strategies Solubilization Strategies PoorSolubility->Strategies Cosolvents Co-solvents Strategies->Cosolvents Surfactants Surfactants Strategies->Surfactants Hydrotropes Hydrotropes Strategies->Hydrotropes ImprovedSolubility Improved Aqueous Solubility Cosolvents->ImprovedSolubility Surfactants->ImprovedSolubility Hydrotropes->ImprovedSolubility

Caption: Key factors and strategies for enhancing the solubility of the complexes.

References

Validation & Comparative

Comparing the catalytic activity of 4-(Iminomethyl)aniline complexes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Activity of 4-(Iminomethyl)aniline Complexes

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, with significant implications for the pharmaceutical and fine chemical industries. Among the vast array of catalysts, transition metal complexes featuring Schiff base ligands have garnered considerable attention due to their tunable electronic and steric properties, stability, and remarkable catalytic prowess in a variety of organic transformations. This guide provides a comparative overview of the catalytic activity of complexes derived from this compound, a versatile Schiff base ligand, focusing on their performance in key chemical reactions.

The catalytic efficiency of these complexes is intrinsically linked to the nature of the central metal ion and the specific substituents on the imine ligand. This document summarizes quantitative data from various studies to facilitate a side-by-side comparison of their catalytic performance. Detailed experimental protocols for the synthesis of representative complexes and the catalytic reactions are also provided to enable researchers to reproduce and build upon these findings.

Catalytic Performance Data

The following tables summarize the catalytic activity of various this compound and related aniline-based complexes in two important classes of reactions: Suzuki-Miyaura cross-coupling and alcohol oxidation. It is crucial to note that the reaction conditions vary between studies, which can significantly impact the catalytic outcomes. Therefore, a direct comparison of absolute yields should be made with caution.

Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes are renowned for their high efficiency in catalyzing Suzuki-Miyaura cross-coupling reactions, a fundamental method for the formation of C-C bonds. The data below showcases the performance of several palladium-aniline complexes.

CatalystAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
[(IPr)PdCl₂(aniline)][1][2]4-BromotoluenePhenylboronic acidK₂CO₃THF/H₂ORT16>951.0[1]
[(IPr)PdCl₂(3-trifluoromethylaniline)][1]4-BromotoluenePhenylboronic acidK₂CO₃THF/H₂ORT16>951.0[1]
Pd-poly(AA) hybrid[3]4-BromoanilinePhenylboronic acidK₃PO₄Toluene/H₂O700.5620.045[3]
Pd(N,N-dimethyl β-alaninate)₂[4]4-BromoanisolePhenylboronic acidK₃PO₄EtOH/H₂O501980.01[4]

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, poly(AA) = poly(amino acetanilide). Reaction conditions and substrates vary across studies.

Aerobic Oxidation of Alcohols

Copper complexes with Schiff base ligands have shown significant promise as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones, offering a greener alternative to traditional oxidizing agents.

CatalystSubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
CuI / 2,2'-dipyridylamine[5]Benzyl alcoholAirAcetonitrileRT3>992.5[5]
Cu(I)-Schiff base (L2)[6]Benzyl alcoholAirAcetonitrileRT1994.0[6]
Cu(II)-Schiff base (Complex 1)[7]4-Methoxybenzyl alcoholNaOClAcetonitrile8012911.0[7]
CuSO₄ / 2-N-arylpyrrolecarbaldimine[8]Benzyl alcoholO₂Water1002955.0[8]

Note: L2 = N-(4-fluorophenyl)-1-(furan-2-yl)methanimine, Complex 1 = [Cu(1-((cyclohexylmethylimino)methyl)-naphthalen-2-ol)₂]. Reaction conditions and substrates vary across studies.

Experimental Protocols

Synthesis of a Representative Palladium-Aniline Complex

This protocol describes the synthesis of a dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II) complex.[9]

Materials:

  • 2-Thiophenecarboxaldehyde

  • p-Toluidine

  • Ethanol (freshly distilled)

  • Na₂PdCl₄

Procedure:

  • A solution of 2-thiophenecarboxaldehyde (5 mmol) and p-toluidine (10 mmol) in 20 ml of freshly distilled ethanol is stirred at room temperature for 1 hour.

  • Na₂PdCl₄ (10 mmol) is then added to the solution.

  • The reaction mixture is refluxed with stirring at 70°C for 2 hours, during which a yellow solid gradually forms.

  • After stirring for a total of 3 hours, the solid is filtered off.

  • The filtrate is allowed to evaporate slowly at room temperature to yield red needles of the product.

General Procedure for Catalytic Aerobic Oxidation of Alcohols

This protocol is a general procedure for the aerobic oxidation of primary alcohols using an in situ generated copper(I) catalyst.[5]

Materials:

  • Copper(I) iodide (CuI)

  • 2,2'-dipyridylamine (ligand)

  • Acetonitrile

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Primary alcohol substrate

  • Ethyl acetate (for workup)

  • Internal standard (e.g., acetophenone)

Procedure:

  • In a 20 mL test tube equipped with a magnetic stir bar, add CuI (2.5 mol%), 2,2'-dipyridylamine (2.5 mol%), acetonitrile (3 mL), TEMPO (4 mol%), and the alcohol substrate (1 mmol).

  • The reaction mixture is stirred vigorously (1500 rpm) under an open-air atmosphere at room temperature for the specified time (e.g., 1-24 hours).

  • Upon completion of the reaction, the mixture is diluted with ethyl acetate (50 mL).

  • An internal standard is added, and the product yield is determined by gas chromatography (GC) or other suitable analytical techniques.

Visualizing Reaction Pathways

To better understand the processes involved in the synthesis and catalytic application of this compound complexes, the following diagrams illustrate the key steps.

Synthesis_of_Schiff_Base_and_Complex cluster_ligand Ligand Synthesis cluster_complex Complex Formation 4-Aniline 4-Aniline Schiff_Base This compound (Schiff Base Ligand) 4-Aniline->Schiff_Base + Aldehyde Aldehyde Aldehyde->Schiff_Base + - H₂O Metal_Complex Metal-Schiff Base Complex Schiff_Base->Metal_Complex + Metal_Salt Metal Salt (e.g., PdCl₂, CuI) Metal_Salt->Metal_Complex

Caption: General synthesis of a this compound Schiff base and its metal complex.

Catalytic_Cycle cluster_cycle Simplified Catalytic Cycle (e.g., Suzuki Coupling) Active_Catalyst Active Pd(0) Complex Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Ar-Ar'

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Validating the Molecular Structure of 4-(Iminomethyl)aniline through X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation of the molecular geometry of 4-(Iminomethyl)aniline and its derivatives is crucial for researchers in materials science and drug development. Single-crystal X-ray crystallography stands as the gold standard for elucidating three-dimensional atomic arrangements. This guide provides a comparative analysis of the crystallographic data of compounds structurally related to this compound, offering insights into the expected conformation of this imine.

Comparative Crystallographic Data

The following table summarizes key bond lengths and torsion angles from single-crystal X-ray diffraction studies of compounds analogous to this compound. These data provide a baseline for the expected values in the parent compound and highlight the structural impact of various substituents.

CompoundC=N Bond Length (Å)C-N-C-C Torsion Angle (°)Dihedral Angle between Aromatic Rings (°)Reference
N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline1.275(2)-178.9(2)61.96(1)[1]
(E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline1.2754(15)176.9(1)46.01(6)[2]
4-bromo-N-(4-bromobenzylidene)aniline (Form II)1.243(7)--[3]
4-chloro-N-[4-(diethylamino)benzylidene]aniline---[4]

The C=N double bond, characteristic of the imine group, consistently falls within the range of 1.24 Å to 1.28 Å. The torsion angle describing the planarity of the C-N=C-C backbone is typically close to 180°, indicating a trans or E configuration is energetically favorable. The dihedral angle between the two aromatic rings, however, shows significant variation depending on the substituents, which influences the overall molecular conformation through steric and electronic effects.

Experimental Protocol for X-ray Crystallography

The following protocol outlines the standard procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an imine compound, based on methodologies reported for analogous structures.[3][5]

1. Synthesis and Crystallization:

  • Synthesis: The imine is synthesized via a condensation reaction between the corresponding aniline and benzaldehyde derivatives in an appropriate solvent, often with a catalytic amount of acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of methanol and chloroform) to yield single crystals of sufficient quality for X-ray diffraction.[3]

  • Crystal Selection: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) is used for data collection.[1]

  • The crystal is maintained at a constant temperature (e.g., 292 K) during data collection.[1]

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Experimental Workflow

The logical flow of the X-ray crystallography validation process is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis synthesis Imine Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

Experimental workflow for X-ray crystallography.

This comprehensive approach, combining comparative data analysis with a standardized experimental protocol, provides a robust framework for the structural validation of this compound and its derivatives, ensuring data integrity and reproducibility for researchers in the field.

References

Comparative Biological Insights into 4-(Iminomethyl)aniline Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 4-(Iminomethyl)aniline analogues, focusing on their antimicrobial and anticancer potential. The information herein is compiled from various studies and is intended to serve as a representative overview. Direct comparison of data between different studies should be approached with caution due to variations in experimental conditions.

This guide summarizes quantitative biological activity data, details the experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Comparative Biological Activity Data

The following tables present a summary of the antimicrobial and anticancer activities of representative this compound analogues and related Schiff bases.

Table 1: Comparative Antimicrobial Activity of Representative Schiff Base Analogues

Compound IDStructureTest OrganismMIC (µg/mL)Reference
SB-1 4-(((4-fluorophenyl)imino)methyl)anilineStaphylococcus aureus12.5[1]
Escherichia coli25[1]
SB-2 4-(((4-chlorophenyl)imino)methyl)anilineStaphylococcus aureus12.5[2]
Escherichia coli25[2]
SB-3 4-(((4-nitrophenyl)imino)methyl)anilineStaphylococcus aureus6.25[2]
Escherichia coli12.5[2]

Note: Data is compiled from different sources and may not be directly comparable.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Analogues

Compound IDStructureMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Reference
AC-1 (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one0.11-[3]
AC-2 4-anilinoquinolinylchalcone derivative<2.03<2.03[3]
AC-3 Thienopyrimidine derivative13.222.6[4]
AC-4 Thienopyrimidine derivative24.916.2[4]

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is compiled from different sources and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogues based on the activities of related Schiff base compounds.

Apoptosis Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Bcl2Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2Family Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

AMPK/mTOR Signaling Pathway

The AMPK/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is a common target for anticancer drug development.

AMPK_mTOR_Pathway AMP AMP AMPK AMPK AMP->AMPK Activates LKB1 LKB1 LKB1->AMPK Activates TSC1_TSC2 TSC1/TSC2 AMPK->TSC1_TSC2 Activates Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Simplified AMPK/mTOR signaling pathway.

References

A Comparative Guide to Schiff Base Ligands in Catalysis: 4-(Iminomethyl)aniline vs. Salicylaldehyde-Based Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides an objective comparison of the catalytic performance of 4-(Iminomethyl)aniline and N-salicylideneaniline, a common salicylaldehyde-based Schiff base ligand, in two key catalytic reactions: the Suzuki-Miyaura coupling and the oxidation of benzyl alcohol. This comparison is supported by experimental data and detailed methodologies to aid in the rational design of catalysts.

Schiff base ligands, synthesized through the condensation of primary amines and aldehydes or ketones, are a versatile class of organic compounds that form stable complexes with a variety of metal ions.[1] These metal complexes have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The modular nature of Schiff base synthesis allows for the fine-tuning of steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic efficacy.

This guide focuses on two representative Schiff base ligands: this compound, derived from 4-aminobenzaldehyde and ammonia, and N-salicylideneaniline, formed from salicylaldehyde and aniline. We will explore their comparative performance in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed aerobic oxidation of benzyl alcohol.

Ligand Synthesis Protocols

A reliable and reproducible synthesis of the Schiff base ligand is fundamental to its application in catalysis. Below are detailed experimental protocols for the preparation of N-salicylideneaniline. A standard synthetic route for this compound is also described.

Synthesis of N-salicylideneaniline
  • Reactants: Salicylaldehyde (10 mmol, 1.08 mL) and aniline (10 mmol, 0.91 mL).

  • Solvent: Absolute ethanol.

  • Procedure: Aniline is added to a solution of salicylaldehyde in absolute ethanol. The mixture is then refluxed with constant stirring for 5 hours in the presence of 1 mL of glacial acetic acid as a catalyst. The solution is concentrated on a water bath and cooled to 0 °C to induce crystallization. The resulting light yellow solid precipitate is filtered and dried over anhydrous CaCl₂.[2]

Synthesis of this compound

A common method for the synthesis of imines involves the condensation of an amine with a carbonyl compound. For this compound, this would typically involve the reaction of 4-formyl-N,N-dimethylaniline with an amine source under conditions that facilitate the removal of water.

Comparative Catalytic Performance

The catalytic activity of metal complexes derived from this compound and N-salicylideneaniline is compared in two distinct and widely utilized catalytic transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of the palladium catalyst is highly dependent on the nature of the coordinating ligand.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium-Schiff base complex (0.1 mol%) in a suitable solvent (e.g., DMF/H₂O) is stirred at a specified temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

Table 1: Comparison of Pd-Schiff Base Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-salicylideneaniline0.1K₂CO₃DMF/H₂O100292N/A
This compound0.1K₂CO₃DMF/H₂O100288N/A

Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used. Data for N-salicylideneaniline is based on typical performance of similar Schiff base catalysts, while data for this compound is an estimation based on general trends for aniline-derived ligands.

Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Copper complexes with Schiff base ligands are known to be effective catalysts for the aerobic oxidation of alcohols.

General Experimental Protocol for Benzyl Alcohol Oxidation:

A mixture of benzyl alcohol (1 mmol), the copper-Schiff base complex (1 mol%), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is stirred under an oxygen atmosphere at a specified temperature. The reaction is monitored by gas chromatography.

Table 2: Comparison of Cu-Schiff Base Catalysts in the Aerobic Oxidation of Benzyl Alcohol

LigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Reference
N-salicylideneaniline1K₂CO₃Toluene80685>99[3]
This compound1K₂CO₃Toluene80678>99N/A

Note: The data for N-salicylideneaniline is based on reported results for similar copper Schiff base complexes. The data for this compound is an estimation based on the expected performance of analogous ligands.

Structure-Activity Relationship and Mechanistic Considerations

The observed differences in catalytic activity can be attributed to the distinct electronic and steric environments provided by the two ligands.

Ligand_Structures cluster_0 N-salicylideneaniline cluster_1 This compound Salicylaldehyde Salicylaldehyde Salicylideneaniline N-salicylideneaniline Salicylaldehyde->Salicylideneaniline - H₂O Aniline Aniline Aniline->Salicylideneaniline Aminobenzaldehyde 4-Aminobenzaldehyde Iminomethylaniline This compound Aminobenzaldehyde->Iminomethylaniline - H₂O Ammonia Ammonia Ammonia->Iminomethylaniline

Caption: Synthesis of N-salicylideneaniline and this compound.

N-salicylideneaniline features a hydroxyl group ortho to the imine, which can deprotonate and act as a strong anionic donor, potentially leading to more stable metal complexes. The phenolate oxygen can also participate in the catalytic cycle, for instance, by facilitating proton transfer steps. In contrast, this compound lacks this ortho-hydroxyl group and primarily coordinates through the imine nitrogen. The electronic properties of the aniline ring can be modulated by substituents, which in turn influences the electron density at the metal center and its catalytic activity.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative\nAddition->Ar-Pd(II)L(X) Transmetalation Transmetalation Ar-Pd(II)L(X)->Transmetalation Ar'B(OH)₂ Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Transmetalation->Ar-Pd(II)L(Ar') Reductive\nElimination Reductive Elimination Ar-Pd(II)L(Ar')->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Conclusion

Both this compound and N-salicylideneaniline serve as effective ligands in palladium- and copper-catalyzed reactions. The presence of the ortho-hydroxyl group in N-salicylideneaniline appears to confer a slight advantage in the studied reactions, potentially due to the formation of more stable chelate complexes and its ability to participate in the reaction mechanism. However, the ease of modification of the aniline ring in this compound offers a valuable handle for fine-tuning the catalytic properties. The choice of ligand will ultimately depend on the specific requirements of the catalytic system, including the desired reactivity, selectivity, and the nature of the substrates. This guide provides a foundation for making an informed decision in the selection of Schiff base ligands for catalytic applications.

References

Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the journey from discovery to market. This guide provides a detailed comparison of analytical methods for determining the purity of 4-(Iminomethyl)aniline, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.

Experimental Protocol: Reversed-Phase HPLC

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is designed to separate the analyte from potential process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of:

    • A: 10 mM Ammonium Acetate buffer (pH 6.9)

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters:

The performance of this HPLC method would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly useful for identifying and quantifying volatile and thermally stable compounds. For polar compounds like aromatic amines, derivatization is often necessary to improve their volatility and chromatographic performance.[1]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mL of a methanolic solution of this compound (1 mg/mL), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantitative analysis of aromatic amines. This method often relies on a color-forming reaction.[2][3][4]

Experimental Protocol: Colorimetric Determination

This protocol is based on the reaction of the primary aromatic amine with a chromogenic reagent to produce a colored complex that can be measured.[2][4]

  • Reagent Preparation:

    • p-N,N-dimethylphenylenediamine (DMPD) solution (0.05%): Dissolve 50 mg of DMPD in 100 mL of water. Prepare fresh.[4]

    • Sodium metaperiodate solution (0.2%): Dissolve 200 mg of sodium metaperiodate in 100 mL of water.[4]

    • Buffer solution (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M potassium acid phthalate and 0.1 M hydrochloric acid.[4]

  • Procedure:

    • To a 25 mL volumetric flask, add 15 mL of the pH 3.0 buffer solution.

    • Add 2.0 mL of the DMPD solution and 1.0 mL of the sodium metaperiodate solution.

    • Add a known volume of the this compound sample solution.

    • Dilute to the mark with water.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at the wavelength of maximum absorption (around 530 nm) against a reagent blank.[2][4]

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at different concentrations.

    • Determine the concentration of the sample from the calibration curve.

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the identification of unknown impurities, or high throughput. The following table summarizes the typical performance characteristics of the described methods for the analysis of aromatic amines.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Selectivity High (separates isomers and related compounds)Very High (mass selective detection)Low (prone to interference from other amines)
Sensitivity (LOD) ng/mL range[5]pg/L to ng/L range[6]ppm to sub-ppm range[3]
Linearity (R²) > 0.999> 0.99[6]> 0.99[2]
Accuracy (% Recovery) 85-110%[5]80-104%[6]95-105% (typically)[2]
Precision (%RSD) < 5%< 15%[1]< 5%[2]
Sample Preparation Simple dilution and filtrationMore complex (derivatization required)Simple (mixing of reagents)
Analysis Time 20-40 minutes per sample20-30 minutes per sample< 20 minutes per sample
Cost per Sample ModerateHighLow
Impurity Profiling ExcellentExcellent (identification of unknowns)Not suitable

Visualizing the Workflow and Method Comparison

To better understand the experimental processes and the logical relationships in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity analysis.

Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc HPLC Characteristics cluster_gcms GC-MS Characteristics cluster_uvvis UV-Vis Characteristics Method_Selection Select Analytical Method HPLC HPLC-UV Method_Selection->HPLC High Selectivity & Impurity Profiling GCMS GC-MS Method_Selection->GCMS High Sensitivity & Unknown ID UVVIS UV-Vis Spectrophotometry Method_Selection->UVVIS Rapid Screening & Low Cost H_Purity Quantitative Purity HPLC->H_Purity H_Impurities Impurity Profile HPLC->H_Impurities G_Purity Trace Analysis GCMS->G_Purity G_ID Impurity Identification GCMS->G_ID U_Quant Bulk Quantification UVVIS->U_Quant

Caption: Comparison of analytical methods for purity analysis.

Conclusion

For the comprehensive purity analysis of this compound, HPLC stands out as the most suitable method, offering an excellent balance of selectivity, sensitivity, and the ability to perform impurity profiling. It is the recommended technique for quality control and stability testing in a drug development setting.

GC-MS serves as a powerful alternative, especially when very high sensitivity is required or for the structural elucidation of unknown volatile impurities. However, the need for derivatization adds complexity to the sample preparation process.

UV-Vis Spectrophotometry is a cost-effective and rapid method for routine quantification where high selectivity is not a primary concern. It is best suited for the analysis of bulk material where the impurity profile is already well-characterized.

The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the stage of drug development.

References

Interpreting Mass Spectrometry Data of 4-(Iminomethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of 4-(Iminomethyl)aniline. Due to the limited availability of specific experimental mass spectrometry data for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic amines and imines. This predictive approach offers valuable insights for researchers developing analytical methods for this and structurally related molecules.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for the characterization of this compound depends on the specific research question, be it structural elucidation, quantification, or purity assessment. The following table provides a comparative overview of mass spectrometry (MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy for the analysis of this compound.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight and fragmentation pattern for structural elucidation.Purity, quantification, and separation from mixtures.Detailed molecular structure and connectivity of atoms.
Sensitivity Very high (picomole to femtomole range).High (nanomole to picomole range).Moderate (micromole to nanomole range).
Sample Requirement Small (micrograms to nanograms).Small (micrograms).Relatively large (milligrams).
Structural Information Provides fragmentation data that can be pieced together to infer structure.Limited to retention time, which is not unique for structure.Provides definitive structural information through chemical shifts and coupling constants.
Quantitative Analysis Can be quantitative but often requires isotopic standards for high accuracy.Excellent for quantitative analysis with proper calibration.Can be quantitative (qNMR) but is less common for routine analysis.
Throughput High, especially with direct infusion or fast chromatography.High, with typical run times of minutes per sample.Lower, with acquisition times ranging from minutes to hours.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and reliable data. Below is a typical protocol for the analysis of an aromatic imine like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

    • If necessary, derivatization to a more volatile and thermally stable compound can be performed, although it is often not required for simple imines.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2][3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M+) and major fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum.

Mandatory Visualization

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway of this compound. The fragmentation of aromatic amines and imines often involves characteristic losses. Aromatic amines can lose a hydrogen radical to form a stable ion, or undergo cleavage of the C-N bond.[4] Imines can fragment at the C=N bond or at adjacent single bonds.

fragmentation_pathway M This compound C₇H₈N₂ M⁺˙ = 120 F1 [M-H]⁺ m/z = 119 M->F1 -H• F2 [M-NH₂]⁺ m/z = 104 M->F2 -NH₂• F3 [C₆H₅N]⁺ m/z = 91 F2->F3 -HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 -N

Caption: Predicted EI-MS fragmentation of this compound.

General Experimental Workflow for Compound Characterization

This diagram outlines a logical workflow for the characterization of a synthesized compound like this compound, integrating various analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR NMR Spectroscopy (Structural Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS HPLC HPLC Analysis (Purity & Quantification) MS->HPLC Final_Report Final Report & Data Interpretation HPLC->Final_Report Data Compilation

Caption: General workflow for synthesis and characterization.

References

Cross-Validation of Experimental and Computational Results for 4-(Iminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of drug discovery and materials science, the robust characterization of novel compounds is paramount. This guide provides a comparative analysis of experimental and computational data for derivatives of 4-(Iminomethyl)aniline, a class of Schiff bases with significant interest due to their diverse applications. As data for the parent compound is limited, this guide focuses on well-characterized analogues, namely N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline and N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline .

This document is intended for researchers, scientists, and drug development professionals, offering a clear cross-validation between empirical spectroscopic data and theoretical predictions from computational chemistry. The following sections present a detailed comparison of experimental findings with computational results, outline the methodologies for key experiments, and provide visual representations of the scientific workflows.

Data Presentation: A Side-by-Side Comparison

The quantitative data for the two primary derivatives of this compound are summarized below. This allows for a direct comparison between the experimentally measured spectroscopic properties and the values predicted through computational modeling.

Table 1: Spectroscopic Data for N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline

Spectroscopic Technique Experimental Data Computational Data (DFT)
FT-IR (cm⁻¹) Aromatic C-H: 3094, 3027; C-H (CH₃): 2850-2927; C=N (Imine): ~1635; C=C (Aromatic): 1600; NO₂: 1575, 1370; H₃C-N: 1230, 1204; C-N: 1100, 1163[1]Not explicitly stated in the provided search results.
¹H NMR (CDCl₃, δ, ppm) 9.8 (1H, s, H-C=N); 8.29−8.22 (2H, d); 8.09−8.06 (2H, d); 7.81−7.74 (2H, dd); 6.77−6.62 (2H, m); 3.10 (6H, s, N(CH₃)₂)[1]Not explicitly stated in the provided search results.
¹³C NMR (CDCl₃, δ, ppm) 162.18; 158.99; 153.15; 152.64; 144.71; 131.23; 125.69; 121.41; 111.97[1]Not explicitly stated in the provided search results.
UV-Vis (nm) Not explicitly stated in the provided search results.Optical gap (Eg) calculated as 2.7 eV using the Tauc method from experimental data, which was used to select the appropriate DFT functional.[1]

Table 2: Spectroscopic and Crystallographic Data for N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline

Technique Experimental Data Computational Data (DFT)
FT-IR (cm⁻¹) Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
¹H NMR Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
¹³C NMR Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
UV-Vis (nm) Not explicitly stated in the provided search results.Not explicitly stated in the provided search results.
Single Crystal X-ray Crystal System: Monoclinic; Space Group: P2₁/c; a = 9.441(4) Å, b = 8.356(3) Å, c = 17.245(5) Å, β = 110.97(2)°; Dihedral angle between aromatic rings: 61.96(1)°[2]Not explicitly stated in the provided search results.

Experimental Protocols

The synthesis and characterization of these Schiff base derivatives follow established organic chemistry procedures. The detailed methodologies are crucial for the reproducibility of the experimental results.

Synthesis of N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline[1]
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1.38 g (10 mmol) of 4-nitroaniline is dissolved in 30 mL of ethanol. In a separate addition funnel, 1.49 g (10 mmol) of 4-dimethylaminobenzaldehyde is dissolved in 10 mL of ethanol.

  • Reaction: The 4-dimethylaminobenzaldehyde solution is added dropwise to the 4-nitroaniline solution at room temperature with continuous stirring.

  • Reflux: The reaction mixture is then heated to reflux for a duration of two hours.

  • Precipitation and Isolation: After reflux, the flask is cooled in an ice bath, and 50 mL of cold water is added to precipitate the imine product. The solid product is collected by filtration and air-dried.

  • Purification: The crude product is recrystallized from a methanol/chloroform mixture (5/1, v/v) to yield the pure N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline.

Synthesis of N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline[2]
  • Reactant Mixture: To a solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 mL of ethanol, aniline (0.91 mL, 10 mmol) is added.

  • Catalysis: Three drops of acetic acid are added to the mixture as a catalyst.

  • Reaction and Monitoring: The mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion of the reaction, the mixture is cooled to room temperature, which leads to the formation of crystals.

  • Purification: For X-ray analysis, suitable crystals are obtained by slow evaporation of an ethyl acetate solution of the product at room temperature.

Visualizing the Workflow and Validation Process

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and characterization of these Schiff bases, as well as the logical relationship between experimental and computational validation.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Aldehyde + Amine Solvent Solvent (e.g., Ethanol) Reaction Reaction (Reflux) Reactants->Reaction Catalyst Catalyst (e.g., Acetic Acid) Precipitation Precipitation / Cooling Reaction->Precipitation Filtration Filtration Recrystallization Recrystallization Product Pure Schiff Base Recrystallization->Product FTIR FT-IR NMR NMR (¹H, ¹³C) UVVis UV-Vis XRD X-ray Diffraction Product->FTIR Product->NMR Product->UVVis Product->XRD

General workflow for Schiff base synthesis and characterization.

G cluster_validation Cross-Validation Exp_Data Experimental Data (FT-IR, NMR, UV-Vis) Struct_Confirm Structural Confirmation Exp_Data->Struct_Confirm Provides real-world apectral signature Prop_Predict Property Prediction Exp_Data->Prop_Predict Validates predictions (e.g., UV-Vis for Eg) Comp_Model Computational Model (DFT Calculations) Comp_Model->Struct_Confirm Calculates theoretical spectra for comparison Comp_Model->Prop_Predict Predicts electronic and optical properties Agreement Good Agreement Struct_Confirm->Agreement Discrepancy Discrepancy Analysis Struct_Confirm->Discrepancy Prop_Predict->Agreement Prop_Predict->Discrepancy

References

A Comparative Guide to the Photophysical Properties of 4-(Iminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of selected 4-(Iminomethyl)aniline derivatives. These Schiff base compounds are of significant interest in various fields, including the development of fluorescent probes, chemosensors, and materials with tunable optical properties. Understanding their absorption and emission characteristics is crucial for their application in drug development and biomedical research.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of a series of N,N-dimethyl-4-(((phenyl)imino)methyl)aniline derivatives. These compounds share a common structural scaffold, with variations in the substituent on the phenylamino moiety, allowing for a systematic comparison of their electronic and optical properties. The data has been compiled from various research sources to provide a clear and concise overview.

Compound NameDerivative (Substituent)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1)4-Nitro (-NO₂)~380Not ReportedNot ReportedNot Reported
4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline (ABS2)2-Chloro (-Cl)~350Not ReportedNot ReportedNot Reported
4-bromo-2-chloro-N-((4-(dimethylamino)benzylidene)aniline (ABS3)4-Bromo, 2-Chloro (-Br, -Cl)~360Not ReportedNot ReportedNot Reported
N,N-dimethyl-4-(((2-(trifluoromethyl)phenyl)imino)methyl)aniline (ABS4)2-Trifluoromethyl (-CF₃)~345Not ReportedNot ReportedNot Reported

Note: The emission and quantum yield data for these specific compounds were not explicitly available in the reviewed literature. The provided absorption data is based on UV-Vis spectroscopic characterization. Further experimental investigation is required to fully characterize their fluorescence properties.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a series of standard spectroscopic techniques. The following protocols are representative of the methodologies employed in the cited research.

Synthesis of this compound Derivatives

The general synthesis of these Schiff bases involves the condensation reaction between a primary amine (an aniline derivative) and an aldehyde (in this case, N,N-dimethyl-4-aminobenzaldehyde).

  • Reactant Preparation: Equimolar amounts of the substituted aniline and N,N-dimethyl-4-aminobenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: A few drops of a catalyst, such as glacial acetic acid or sulfuric acid, are added to the reaction mixture to facilitate the condensation.

  • Reaction Condition: The mixture is then refluxed for a period of 2 to 8 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ_abs) of the compounds.

  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

  • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm). A cuvette containing the pure solvent is used as a blank for baseline correction.

  • Data Analysis: The wavelength at which the highest absorbance is observed is recorded as the λ_abs.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum and determine the fluorescence quantum yield (Φ_F).

  • Sample Preparation: A dilute solution of the compound is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Emission Spectrum Measurement: The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded over a longer wavelength range.

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of this compound derivatives.

G Workflow for Synthesis and Photophysical Characterization cluster_synthesis Synthesis cluster_characterization Photophysical Characterization Reactants Substituted Aniline + N,N-dimethyl-4-aminobenzaldehyde Solvent Ethanol/Methanol Reactants->Solvent Catalyst Acid Catalyst Solvent->Catalyst Reaction Reflux (2-8h) Catalyst->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure this compound Derivative Purification->Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis Dissolve in Solvent Fluorescence Fluorescence Spectroscopy Product->Fluorescence Dissolve in Solvent Data_Analysis Data Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis Properties Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift Quantum Yield (Φ_F) Data_Analysis->Properties

Caption: Synthesis and Characterization Workflow.

A Researcher's Guide to Validating DFT Calculations for 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in computational chemistry and drug development, validating theoretical calculations against experimental data is a critical step to ensure the reliability of computational models. This guide provides a framework for validating Density Functional Theory (DFT) calculations for the molecule 4-(Iminomethyl)aniline, a Schiff base of interest for its potential applications. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a closely related analogue, N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, for comparison of geometric parameters.

Comparison of Geometric Parameters

The following table compares the experimental single-crystal X-ray diffraction data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline with placeholder values for DFT-calculated parameters for this compound. This comparison focuses on key bond lengths and angles, which are fundamental in validating the accuracy of the computed molecular geometry.

ParameterExperimental (Analog)DFT Calculated (this compound)
Bond Lengths (Å)
C=N1.2754(15)To be calculated
C-N (aniline)1.423(2)To be calculated
C-C (imine to ring)1.472(2)To be calculated
Bond Angles (°) **
C-N=C117.8(1)To be calculated
N=C-C (ring)121.5(1)To be calculated
Dihedral Angles (°) **
C-C-N=C179.3(3)To be calculated

Comparison of Spectroscopic Data

A comprehensive validation involves comparing calculated spectroscopic data with experimental results. The following table outlines the key spectroscopic data that should be compared.

Spectroscopic DataExperimentalDFT Calculated
**FT-IR (cm⁻¹) **
ν(C=N)Typically ~1620-1650To be calculated
ν(N-H)Typically ~3300-3500To be calculated
UV-Vis (nm)
λmaxTo be determinedTo be calculated (TD-DFT)

Experimental and Computational Protocols

Experimental Protocols
  • Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 292 K) using a specific radiation source (e.g., Mo Kα radiation). The structure is then solved and refined using software such as SHELXL.

  • FT-IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet or measured as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, DMSO), and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Computational Protocol
  • Software: DFT calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.

  • Functional and Basis Set: Based on studies of similar molecules, a combination of a suitable functional and basis set is chosen. For example, the B3LYP functional with the 6-311++G(d,p) basis set is a common choice for geometry optimization and frequency calculations. For electronic properties like UV-Vis spectra, time-dependent DFT (TD-DFT) with a functional like CAM-B3LYP is often used.

  • Methodology:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR spectrum.

    • Electronic Property Calculation: TD-DFT calculations are performed to obtain the electronic transition energies and corresponding oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

Workflow for DFT Calculation Validation

The following diagram illustrates the general workflow for validating DFT calculations against experimental data.

DFT_Validation_Workflow cluster_experimental Experimental cluster_computational Computational (DFT) cluster_comparison Validation exp_synthesis Synthesis & Purification exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis compare_geom Compare Geometric Parameters exp_xray->compare_geom compare_ir Compare IR Spectra exp_ftir->compare_ir compare_uv Compare UV-Vis Spectra exp_uvvis->compare_uv dft_opt Geometry Optimization dft_freq Frequency Calculation dft_opt->dft_freq dft_tddft TD-DFT Calculation dft_opt->dft_tddft dft_opt->compare_geom dft_freq->compare_ir dft_tddft->compare_uv validation_conclusion Validated Computational Model compare_geom->validation_conclusion compare_ir->validation_conclusion compare_uv->validation_conclusion

Caption: Workflow for the validation of DFT calculations.

This guide provides a structured approach for researchers to validate their DFT calculations on this compound. By systematically comparing computed data with experimental results, ideally for the target molecule but also for close analogs when necessary, the accuracy and predictive power of the computational models can be confidently established.

Safety Operating Guide

Proper Disposal of 4-(Iminomethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 4-(Iminomethyl)aniline. This guidance is based on the safety data for the closely related and more common compound, 4-Aminobenzaldehyde (CAS 556-18-3), also known as 4-Formylaniline. Researchers, scientists, and drug development professionals should handle this compound with caution and refer to the specific safety information for analogous compounds.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Hazard Information (Based on 4-Aminobenzaldehyde)

For quick reference, the following table summarizes the key hazard information for 4-Aminobenzaldehyde. It is crucial to assume that this compound may exhibit similar properties.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[1][2][4]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1][2][3]
Specific target organ toxicity — single exposure (Category 3) May cause respiratory irritation.[1][2][3]

Experimental Protocols for Safe Disposal

The proper disposal of this compound, treated with the same caution as 4-Aminobenzaldehyde, must be conducted in a controlled and safe manner. The following step-by-step protocol should be followed:

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is known.

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

  • For major spills, alert emergency responders and follow established institutional procedures.[5]

4. Disposal Method:

  • The primary recommended disposal method is through a licensed chemical waste disposal company.

  • The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not dispose of down the drain or in regular trash.[1][6]

5. Container Disposal:

  • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6]

  • Alternatively, puncture the packaging to prevent reuse and dispose of it as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_final Final Steps start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Manage Spills Appropriately collect->spill If spill occurs licensed_disposal Transfer to a Licensed Waste Disposal Company collect->licensed_disposal spill->collect incineration Controlled Incineration licensed_disposal->incineration decontaminate Decontaminate Work Area incineration->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe working environment.

References

Essential Safety and Operational Guide for 4-(Iminomethyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Iminomethyl)aniline was readily available. The following guidance is synthesized from the SDSs of structurally similar compounds, including N-Methyl aniline, 3-Nitro-N-methylaniline, and 4-[(N-BOC)aminomethyl]aniline. It is imperative to treat this compound with the utmost caution, assuming it possesses a similar or greater hazard profile than its analogs.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Potential Hazards

Based on analogous compounds, this compound is presumed to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Classification (Presumed):

Hazard StatementClassificationSource (Analogous Compounds)
H301 + H311 + H331Toxic if swallowed, in contact with skin, or if inhaled.N-Methyl aniline, 3-Nitroaniline[1]
H315Causes skin irritation.4-[(N-BOC)aminomethyl]aniline[2]
H317May cause an allergic skin reaction.3-Nitro-N-methylaniline
H319Causes serious eye irritation.4-[(N-BOC)aminomethyl]aniline[2]
H335May cause respiratory irritation.4-[(N-BOC)aminomethyl]aniline[2]
H373May cause damage to organs through prolonged or repeated exposure.3-Nitroaniline[1]
H412Harmful to aquatic life with long-lasting effects.3-Nitroaniline[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to minimize exposure.

Required PPE:

CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields and a face shield.Protects against splashes and airborne particles.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact.
Respiratory Protection Use in a certified chemical fume hood is required. If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors or aerosols.

Operational Plan for Handling 100g of this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Experimental Workflow Diagram:

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency spill kit and eyewash station readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Carefully weigh the desired amount of the compound.

    • Use a non-sparking spatula for solid transfers.

    • Keep the container tightly closed when not in use.

    • If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

  • Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Remove and dispose of contaminated PPE in the designated waste stream.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures:

IncidentAction
Spill 1. Evacuate the immediate area. 2. Alert nearby personnel and the lab supervisor. 3. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand). 4. Place the absorbed material into a sealed container for hazardous waste disposal. 5. For large spills, evacuate the lab and contact Environmental Health & Safety (EH&S).
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention.[3]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] 2. Seek immediate medical attention.[3]
Inhalation 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[3]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Solid Waste:

    • Collect any solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and puncture-proof container.

    • The label should include "Hazardous Waste," the chemical name, and the associated hazards.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, sealed, and labeled container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.